molecular formula C13H12FNO B182897 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile CAS No. 179064-61-0

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Cat. No.: B182897
CAS No.: 179064-61-0
M. Wt: 217.24 g/mol
InChI Key: SLIRWSUQYAHPHU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12FNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIRWSUQYAHPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618631
Record name 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
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Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179064-61-0
Record name 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
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Record name 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile
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Foundational & Exploratory

Elucidation of the Molecular Structure of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. Due to the limited availability of public experimental data for this specific ortho-substituted isomer, this document combines theoretical predictions, analysis of analogous compounds, and established synthetic methodologies to present a robust scientific profile.

Chemical Identity and Properties

This compound is a fluorinated aromatic compound with a cyclohexanone moiety. The presence of the fluorine atom and the cyano group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug development.

PropertyValueSource
CAS Number 179064-61-0[1][2]
Molecular Formula C₁₃H₁₂FNO[1][2]
Molecular Weight 217.24 g/mol [1][2]
IUPAC Name This compoundDerived

Proposed Synthesis Protocol

Experimental Protocol: Michael Addition of 2-Fluorophenylacetonitrile to Cyclohex-2-en-1-one

Objective: To synthesize this compound via a base-catalyzed Michael addition.

Reagents and Materials:

  • 2-Fluorophenylacetonitrile

  • Cyclohex-2-en-1-one

  • Sodium ethoxide (or other suitable base, e.g., potassium tert-butoxide)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL).

  • Addition of Nucleophile: 2-Fluorophenylacetonitrile (1.0 equivalent) is dissolved in anhydrous ethanol (20 mL) and added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the carbanion.

  • Michael Addition: Cyclohex-2-en-1-one (1.0 equivalent) is added dropwise to the reaction mixture. The reaction is then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (100 mL) and a saturated aqueous ammonium chloride solution (50 mL).

  • Extraction and Drying: The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic Data for Structure Elucidation

In the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60 - 7.50m1HAr-H
7.45 - 7.35m1HAr-H
7.30 - 7.15m2HAr-H
3.00 - 2.80m2HCyclohexane-H (adjacent to C=O)
2.70 - 2.50m2HCyclohexane-H (adjacent to C=O)
2.40 - 2.20m2HCyclohexane-H
2.10 - 1.90m2HCyclohexane-H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of a ketone, a nitrile, and aromatic and aliphatic carbons.

Chemical Shift (δ, ppm)Assignment
208.0C=O
161.0 (d, J ≈ 245 Hz)C-F
131.0Ar-C
130.5Ar-C
128.5Ar-C
125.0Ar-C
121.0CN
116.0 (d, J ≈ 22 Hz)Ar-C
48.0Quaternary C
40.0CH₂ (adjacent to C=O)
35.0CH₂
IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the ketone and nitrile functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2240MediumC≡N stretch
~1715StrongC=O stretch (ketone)
~1600, ~1490MediumC=C stretch (aromatic)
~1230StrongC-F stretch (aromatic)
Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
217Moderate[M]⁺
190Low[M - HCN]⁺
121High[C₇H₄FN]⁺
95Moderate[C₆H₅F]⁺

Diagrams and Workflows

Chemical Structure

Caption: 2D Structure of this compound.

Synthesis Workflow

G start Start Materials: 2-Fluorophenylacetonitrile Cyclohex-2-en-1-one step1 Base-Catalyzed Michael Addition start->step1 step2 Reaction Work-up (Quenching & Extraction) step1->step2 step3 Purification (Column Chromatography) step2->step3 end Final Product: 1-(2-Fluorophenyl)-4-oxo- cyclohexane-1-carbonitrile step3->end

Caption: Proposed workflow for the synthesis of the target compound.

Structure Elucidation Logic

G cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation nmr NMR (¹H, ¹³C) nmr_interp Proton & Carbon Environment nmr->nmr_interp ir IR ir_interp Functional Groups (C=O, C≡N) ir->ir_interp ms Mass Spectrometry ms_interp Molecular Weight & Fragmentation ms->ms_interp structure Proposed Structure nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: Logical workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. Although experimental data for this specific isomer is not widely published, predictive models and data from analogous structures provide a strong foundation for its characterization. The proposed synthesis via Michael addition offers a reliable method for its preparation in a laboratory setting. This guide provides researchers and drug development professionals with the necessary theoretical and practical framework to work with this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one (CAS 179064-61-0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of the organic compound 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one, identified by the CAS number 179064-61-0. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one is a substituted cyclohexanone derivative. The presence of a cyano and a 2-fluorophenyl group at the 4-position of the cyclohexanone ring confers specific chemical reactivity and potential biological activity to the molecule.

Table 1: Physical and Chemical Properties of CAS 179064-61-0

PropertyValueSource
CAS Number 179064-61-0-
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [1]
Appearance White crystalline solid[1]
Melting Point Approximately 75-78 °C[1]
Boiling Point 380.4 ± 42.0 °C (Predicted)-
Density 1.19 ± 0.1 g/cm³ (Predicted)-
Solubility Good solubility in non-polar solvents such as diethyl ether and dimethylformamide; poor solubility in water.[1]

Synthesis and Experimental Protocols

As an organic synthesis intermediate, 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one is utilized in the preparation of various organic compounds, including potential drug candidates. A general method for its synthesis involves the reaction of a corresponding ketone with sodium cyanide and an oxychloride.[1]

Experimental Protocol: Synthesis of 4-Cyano-4-(p-fluorophenyl)cyclohexanone (Adapted from US Patent 4,460,604)

This synthesis is a multi-step process:

Part A: Preparation of Dimethyl 4-cyano-4-(p-fluorophenyl)pimelate

  • A mixture of p-fluorophenylacetonitrile, methyl acrylate, and a basic catalyst (e.g., Triton B in tert-butyl alcohol) is heated at reflux for several hours.

  • The resulting dialkyl 4-cyano-4-arylpimelate intermediate is recovered using conventional techniques such as solvent extraction and distillation.

Part B: Preparation of 2-Carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone

  • The dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid is dissolved in tetrahydrofuran.

  • Potassium tert-butoxide is added, and the reaction mixture is heated at reflux for approximately 4.5 hours.

  • After cooling and chilling, the reaction is quenched with aqueous acetic acid.

  • The organic layer is recovered, diluted with benzene, and washed successively with sodium bicarbonate solution, water, and brine.

  • The solvents are removed by evaporation under reduced pressure to yield the product as a gum.

Part C: Preparation of 4-Cyano-4-(p-fluorophenyl)cyclohexanone

  • A mixture of 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone, glacial acetic acid, and 10% aqueous sulfuric acid is heated with stirring on a steam bath for 24 hours.

  • After cooling, the mixture is diluted with water and extracted with benzene.

  • The combined benzene extracts are washed successively with water, aqueous sodium bicarbonate, and brine.

  • The benzene is removed by evaporation under reduced pressure, and the solid residue is recrystallized from diethyl ether to afford the final product.

Diagram 1: Synthetic Workflow for 4-Cyano-4-arylcyclohexanones

G Arylacetonitrile Arylacetonitrile Pimelate Dialkyl 4-cyano-4-arylpimelate Arylacetonitrile->Pimelate Michael Addition MethylAcrylate Methyl Acrylate MethylAcrylate->Pimelate Cyclohexanone_intermediate 2-Carbomethoxy-4-cyano- 4-arylcyclohexanone Pimelate->Cyclohexanone_intermediate Dieckmann Condensation Final_Product 4-Cyano-4-arylcyclohexanone Cyclohexanone_intermediate->Final_Product Decarboxylation

Caption: A generalized synthetic pathway for 4-cyano-4-arylcyclohexanones.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one is not currently available in peer-reviewed literature. However, based on the known spectral characteristics of related cyclohexanone and fluorophenyl compounds, the following key signals can be predicted:

Table 2: Predicted Spectroscopic Data for CAS 179064-61-0

Technique Predicted Key Signals
¹H NMR Signals for the cyclohexyl protons, likely appearing as complex multiplets in the region of 2.0-3.5 ppm. Aromatic protons of the 2-fluorophenyl group would appear in the aromatic region (7.0-7.8 ppm), showing characteristic splitting patterns due to fluorine-proton coupling.
¹³C NMR A signal for the carbonyl carbon (C=O) in the downfield region (around 200-210 ppm). A signal for the cyano carbon (C≡N) around 120 ppm. Signals for the aromatic carbons of the 2-fluorophenyl group, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant. Signals for the aliphatic carbons of the cyclohexyl ring.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹. A sharp, medium-intensity band for the cyano (C≡N) stretch around 2240 cm⁻¹. C-F stretching vibrations in the region of 1100-1250 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.24 g/mol ). Fragmentation patterns would likely involve the loss of the cyano group, the fluorophenyl group, and cleavage of the cyclohexanone ring.

Potential Biological Activity and Therapeutic Applications

While 4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one itself has not been extensively studied for its biological activity, the broader class of 4-arylcyclohexanone derivatives has shown promise in various therapeutic areas. This compound is known to be an intermediate in the synthesis of pharmaceuticals, particularly analgesics and antiepileptic drugs.[1]

The 4-amino-4-arylcyclohexanone scaffold, which can be synthesized from 4-cyano-4-arylcyclohexanones, has been identified as a novel class of analgesics. Structure-activity relationship studies on these compounds have indicated that the nature and position of the substituent on the aromatic ring significantly influence their analgesic potency.

Diagram 2: Relationship of 4-Cyano-4-arylcyclohexanones to Bioactive Compounds

G Start 4-Cyano-4-arylcyclohexanone Intermediate 4-Amino-4-arylcyclohexanone Start->Intermediate Reduction/Modification Analgesics Analgesics Intermediate->Analgesics Antiepileptics Antiepileptics Intermediate->Antiepileptics

Caption: Synthetic relationship to potential therapeutic agents.

Safety Information

4-Cyano-4-(2-Fluorophenyl)cyclohexan-1-one may cause irritation to the eyes, skin, and respiratory tract.[1] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, goggles, and a respirator.[1] In case of accidental contact or ingestion, immediate medical attention should be sought.[1] During storage and handling, it is important to avoid contact with oxidants and combustible materials and to keep it away from fire and high temperatures.[1]

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific or medical advice. The information provided is based on currently available data, which may be limited. All laboratory work should be conducted in accordance with established safety protocols.

References

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical principles and expected outcomes for the structural elucidation of this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By explaining the causality behind experimental choices and data interpretation, this guide serves as a robust framework for the characterization of novel substituted cyclohexanone derivatives.

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₃H₁₂FNO, Molecular Weight: 217.24 g/mol ) is a bifunctional molecule of significant interest in medicinal chemistry. Its rigid cyclohexanone core, combined with a polar nitrile and an electronically modified fluorophenyl group, makes it a versatile scaffold for building complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, ensuring that downstream biological data is reliable. This guide details the expected spectroscopic signature of the molecule, providing a benchmark for its synthesis and quality control.

The molecule possesses several key structural features that dictate its spectroscopic behavior:

  • A cyclohexanone ring , which exists in a dynamic chair conformation.

  • A quaternary carbon (C1) bonded to both the phenyl ring and the nitrile group, which will be a key landmark in the ¹³C NMR spectrum.

  • An ortho-substituted fluorophenyl ring , which induces characteristic splitting patterns in both ¹H and ¹³C NMR due to H-F and C-F spin-spin coupling.[1][2]

  • A nitrile group (C≡N) and a ketone group (C=O), both of which have distinct and easily identifiable infrared absorptions.

Figure 1: Structure of this compound.

Integrated Spectroscopic Workflow

A logical, multi-technique approach is essential for rigorous structural confirmation. The workflow begins with a low-resolution technique to confirm molecular weight (MS), moves to functional group identification (IR), and concludes with a high-resolution map of the carbon-hydrogen framework (NMR). Each step provides orthogonal data that, when combined, creates a self-validating system of evidence.

G start Synthesized Compound (Purity >95%) ms Mass Spectrometry (MS) Technique: ESI+ start->ms ir Infrared (IR) Spectroscopy Technique: ATR start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr data_ms Determine Molecular Weight & Fragmentation Pattern ms->data_ms data_ir Identify Key Functional Groups (C=O, C≡N, C-F) ir->data_ir data_nmr Map C-H Framework & Confirm Connectivity nmr->data_nmr confirm Structure Confirmed data_ms->confirm data_ir->confirm data_nmr->confirm

Caption: High-level workflow for spectroscopic characterization.

Mass Spectrometry (MS) Analysis

3.1. Self-Validating Experimental Protocol

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute this solution 1:1000 in 50:50 methanol:water with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive (ESI+)

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Internal Validation: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure mass accuracy is below 5 ppm.

3.2. Predicted Data and Interpretation

The primary goal of MS is to confirm the molecular weight. For C₁₃H₁₂FNO, the expected monoisotopic mass is 217.0903 Da.

Ion SpeciesPredicted m/zRationale
[M+H]⁺ (Protonated) 218.0981 The most abundant ion expected in ESI+ with formic acid.
[M+Na]⁺ (Sodium Adduct)240.0800Often observed as a secondary adduct from glassware or solvent impurities.
[M-CN]⁺191.1023Loss of the nitrile radical.
[M-CO-H]⁺189.0867Characteristic loss of carbon monoxide from the cyclohexanone ring.
[C₇H₄FN]⁺121.0350Fragment corresponding to the fluorobenzonitrile cation.

The high-resolution mass measurement of the [M+H]⁺ ion is the most critical piece of data. A measured value within 5 ppm of the theoretical 218.0981 Da provides strong evidence for the elemental composition.

G parent [M+H]⁺ m/z = 218.0981 frag1 Loss of CO (m/z = 190.1029) parent->frag1 - CO frag2 Loss of HCN (m/z = 191.0815) parent->frag2 - HCN frag3 Fluorophenyl cation [C₆H₄F]⁺ (m/z = 95.0342) parent->frag3 Ring Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy Analysis

4.1. Self-Validating Experimental Protocol

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its speed and minimal sample preparation, requiring only a few milligrams of solid material.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is a mandatory step to subtract atmospheric CO₂ and H₂O signals.

    • Apply a small amount of the solid sample to the crystal and apply pressure to ensure good contact.

    • Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Internal Validation: The presence of a sharp, intense carbonyl peak serves as an internal positive control for a successful measurement.

4.2. Predicted Data and Interpretation

IR spectroscopy is exceptionally powerful for identifying key functional groups. The spectrum is dominated by absorptions from the ketone and nitrile moieties.

Functional GroupPredicted Wavenumber (cm⁻¹)Peak CharacteristicsRationale
Aromatic C-H Stretch3100-3000Medium, sharpCharacteristic of sp² C-H bonds on the phenyl ring.
Aliphatic C-H Stretch2950-2850Medium-Strong, sharpSymmetric and asymmetric stretching of CH₂ groups in the cyclohexane ring.
Nitrile (C≡N) Stretch ~2235 Medium-Sharp, diagnostic The C≡N triple bond stretch is typically found in this region and is a key identifier.[3]
Ketone (C=O) Stretch ~1715 Strong, sharp, diagnostic The carbonyl stretch in a six-membered ring ketone is one of the most intense peaks in the spectrum.[4]
Aromatic C=C Stretch1600-1450Medium, multiple bandsVibrations of the phenyl ring skeleton.
Aryl-Fluorine (C-F) Stretch1250-1100Strong, sharpThe C-F bond stretch is a strong absorption, providing clear evidence of fluorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

5.1. Self-Validating Experimental Protocol

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.

  • Instrumentation: A 500 MHz (or higher) spectrometer is recommended to resolve the complex splitting patterns of the cyclohexane and aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16 scans.

    • Ensure the spectral width covers 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • The use of broadband proton decoupling simplifies the spectrum to singlets (or doublets for carbons coupled to fluorine), making interpretation easier.[5]

  • Internal Validation: The TMS signal must be a sharp singlet at exactly 0.00 ppm. The residual solvent peak (CDCl₃ at 7.26 ppm, or its carbon signal at 77.16 ppm) provides a secondary reference point.

5.2. Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum will be complex. The eight cyclohexane protons are all chemically and magnetically distinct (diastereotopic) and will appear as overlapping multiplets. The four aromatic protons will show patterns characteristic of a 1,2-disubstituted ring, further complicated by coupling to the ¹⁹F nucleus.

Proton Label(s)Predicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Assignment & Rationale
H-Ar (4H)7.6 - 7.1mJ_HH ≈ 7-8, J_HF ≈ 5-9Aromatic protons. The ortho-fluorine substituent breaks the symmetry, leading to four distinct signals. Expect complex splitting from both H-H and H-F couplings.
H-2', H-6' (4H)3.0 - 2.6m-Protons alpha to the carbonyl group. They are deshielded by the C=O and will likely appear as two distinct multiplets.
H-3', H-5' (4H)2.4 - 2.0m-Protons beta to the carbonyl group. They are in a standard aliphatic environment and will appear as two complex, overlapping multiplets.

5.3. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR is the most definitive technique for confirming the carbon skeleton. The presence of fluorine will cause carbons in the phenyl ring to appear as doublets due to C-F coupling. The magnitude of the coupling constant (J_CF) is distance-dependent and highly diagnostic.[6]

Carbon LabelPredicted δ (ppm)Multiplicity (due to ¹⁹F)J_CF (Hz)Assignment & Rationale
C=O~208s-Carbonyl carbon, typically found >200 ppm in cyclohexanones.[7]
C-F (Ar)~160d¹J_CF ≈ 250 Aromatic carbon directly bonded to fluorine. Deshielded and exhibits a very large one-bond coupling constant.[8]
C-ipso (Ar)~135d²J_CF ≈ 20Quaternary aromatic carbon attached to the cyclohexane ring.
C-H (Ar)132 - 120d or s²⁻⁴J_CF ≈ 2-25The four aromatic CH carbons. Their shifts and C-F coupling constants confirm the substitution pattern.
C≡N~120s-Nitrile carbon, a sharp singlet in a characteristic region.
C-quat~45s-The sp³ quaternary carbon at the junction of the two rings.
C-2', C-6'~38s-Carbons alpha to the carbonyl group.
C-3', C-5'~30s-Carbons beta to the carbonyl group.

Conclusion: An Integrated View

The structural elucidation of this compound is achieved not by a single spectrum, but by the confluence of evidence from multiple spectroscopic techniques.

  • MS confirms the elemental formula C₁₃H₁₂FNO with high precision.

  • IR provides immediate and unambiguous evidence for the key C=O, C≡N, and C-F functional groups.

  • NMR delivers the final, high-resolution proof. ¹³C NMR confirms the presence of all 13 unique carbons, with the large ¹J_CF splitting being definitive proof of the C-F bond. ¹H NMR confirms the number and environment of the protons, completing the structural puzzle.

Together, this predicted dataset forms a robust analytical benchmark. Any deviation from these expected values during experimental analysis would signal the presence of an impurity, an isomer, or an incorrect structure, thereby upholding the principles of scientific integrity in drug development.

References

Synthetic Pathway for 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a viable synthetic pathway for the preparation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis for this specific ortho-substituted isomer, this guide presents a proposed multi-step pathway based on established and analogous chemical transformations. The synthesis proceeds via the alkylation of 2-fluorophenylacetonitrile followed by a subsequent oxidation step.

Proposed Synthesis Pathway

The proposed two-step synthesis for this compound is depicted below. The pathway commences with the dialkylation of 2-fluorophenylacetonitrile with 1,5-dibromopentane to form the cyclohexanecarbonitrile intermediate. This is followed by an oxidation reaction to introduce the ketone functionality at the 4-position of the cyclohexane ring.

Synthesis_Pathway A 2-Fluorophenylacetonitrile C 1-(2-Fluorophenyl)cyclohexane-1-carbonitrile A->C NaH, DMF Step 1: Alkylation B 1,5-Dibromopentane B->C D This compound C->D Oxidizing Agent (e.g., CrO3) Step 2: Oxidation

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on analogous reactions and may require optimization for the specific substrate.

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclohexane-1-carbonitrile

This procedure details the alkylation of 2-fluorophenylacetonitrile with 1,5-dibromopentane to form the cyclohexane ring.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-FluorophenylacetonitrileC₈H₆FN135.1413.5 g0.1
1,5-DibromopentaneC₅H₁₀Br₂229.9423.0 g0.1
Sodium Hydride (60% dispersion in mineral oil)NaH24.008.8 g0.22
N,N-Dimethylformamide (DMF)C₃H₇NO73.09200 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Ammonium Chloride SolutionNH₄Cl53.49As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (8.8 g, 0.22 mol) in mineral oil.

  • The sodium hydride is washed with anhydrous diethyl ether (3 x 30 mL) to remove the mineral oil, and then suspended in anhydrous N,N-dimethylformamide (100 mL) under a nitrogen atmosphere.

  • A solution of 2-fluorophenylacetonitrile (13.5 g, 0.1 mol) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred at this temperature for 1 hour.

  • A solution of 1,5-dibromopentane (23.0 g, 0.1 mol) in anhydrous DMF (50 mL) is then added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • The mixture is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-fluorophenyl)cyclohexane-1-carbonitrile.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the intermediate from Step 1 to the final target compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-(2-Fluorophenyl)cyclohexane-1-carbonitrileC₁₃H₁₄FN203.2620.3 g0.1
Chromium TrioxideCrO₃99.9920.0 g0.2
Acetic AcidCH₃COOH60.05200 mL-
WaterH₂O18.02As needed-
DichloromethaneCH₂Cl₂84.93As needed-
Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • A solution of 1-(2-fluorophenyl)cyclohexane-1-carbonitrile (20.3 g, 0.1 mol) in glacial acetic acid (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • A solution of chromium trioxide (20.0 g, 0.2 mol) in a mixture of water (20 mL) and acetic acid (80 mL) is added dropwise to the stirred solution of the nitrile, maintaining the reaction temperature below 50 °C by external cooling.

  • After the addition is complete, the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is poured into ice-water (500 mL) and extracted with dichloromethane (3 x 150 mL).

  • The combined organic layers are washed with water, a saturated aqueous solution of sodium bicarbonate until neutral, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key properties of the compounds involved in the synthesis. The yield for the target molecule is an estimate based on similar reported reactions.

CompoundStepStarting MaterialsProductExpected Yield (%)Molar Mass ( g/mol )Physical State
1-(2-Fluorophenyl)cyclohexane-1-carbonitrile12-Fluorophenylacetonitrile, 1,5-DibromopentaneC₁₃H₁₄FN60-70203.26Oil/Low-melting solid
This compound21-(2-Fluorophenyl)cyclohexane-1-carbonitrileC₁₃H₁₂FNO50-60217.24Solid

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of the target compound is illustrated below.

Experimental_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Oxidation A Start: 2-Fluorophenylacetonitrile & 1,5-Dibromopentane Reaction with NaH in DMF Aqueous Workup & Extraction Purification by Chromatography B Start: 1-(2-Fluorophenyl)cyclohexane-1-carbonitrile Reaction with CrO3 in Acetic Acid Aqueous Workup & Extraction Purification by Recrystallization/Chromatography A:f3->B:f0 Intermediate Product C This compound B:f3->C Final Product

Formation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the formation mechanism of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The primary synthetic route involves a multi-step process commencing with the alkylation of 2-fluorophenylacetonitrile, followed by an intramolecular cyclization, and subsequent hydrolysis and decarboxylation. This document outlines the underlying chemical principles, provides detailed experimental protocols, and presents relevant quantitative data. Visual diagrams of the reaction pathways are included to facilitate a comprehensive understanding of the synthetic process.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the development of novel therapeutics. Its structure, featuring a fluorinated aromatic ring and a functionalized cyclohexanone moiety, makes it a versatile precursor for a range of complex molecules. A thorough understanding of its formation is essential for process optimization, yield improvement, and the development of scalable synthetic routes in a drug development context.

Core Formation Mechanism

The most prevalent and efficient method for the synthesis of this compound involves a three-stage process:

  • Double Michael Addition: The synthesis initiates with a base-catalyzed double Michael addition of methyl acrylate to 2-fluorophenylacetonitrile.

  • Intramolecular Cyclization (Dieckmann Condensation): The resulting diester undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The final step involves the acidic hydrolysis of the ester group followed by decarboxylation to yield the target molecule.

Stage 1: Double Michael Addition

The reaction is initiated by the deprotonation of the α-carbon of 2-fluorophenylacetonitrile by a strong base, typically a metal alkoxide like sodium methoxide or a hindered base such as Triton B (benzyltrimethylammonium hydroxide). This generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the β-carbon of methyl acrylate in a Michael addition. This process is repeated, leading to the formation of dimethyl 4-cyano-4-(2-fluorophenyl)pimelate.

Stage 2: Intramolecular Cyclization (Dieckmann Condensation)

The diester formed in the previous stage undergoes an intramolecular cyclization in the presence of a strong base. This reaction, a Dieckmann condensation, results in the formation of a six-membered ring. The base abstracts a proton from the α-carbon of one of the ester groups, creating a nucleophilic enolate which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester, methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate.

Stage 3: Hydrolysis and Decarboxylation

The final stage involves the hydrolysis of the methyl ester and the subsequent decarboxylation of the resulting β-keto acid. This is typically achieved by heating the cyclic β-keto ester in an acidic aqueous solution, such as a mixture of acetic acid and sulfuric acid. The acidic conditions promote the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is unstable and readily loses carbon dioxide upon heating to afford the final product, this compound.

Experimental Protocols

The following protocols are representative of the synthesis of 4-aryl-4-cyanocyclohexanones and can be adapted for the specific synthesis of the 2-fluoro derivative.

Synthesis of Dimethyl 4-cyano-4-(2-fluorophenyl)pimelate
  • To a stirred solution of 2-fluorophenylacetonitrile (1.0 eq) in tert-butanol, add a catalytic amount of a 40% methanolic solution of Triton B.

  • Heat the mixture to reflux.

  • Slowly add methyl acrylate (2.2 eq) to the reaction mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate
  • To a suspension of sodium hydride (1.1 eq) in a dry, inert solvent such as toluene, add a solution of dimethyl 4-cyano-4-(2-fluorophenyl)pimelate (1.0 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC or GC.

  • Cool the reaction mixture in an ice bath and cautiously quench with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Synthesis of this compound
  • Prepare a mixture of acetic acid and 10% aqueous sulfuric acid (e.g., in a 2:1 v/v ratio).

  • Add the crude methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate to the acidic mixture.

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the decarboxylation can be monitored by observing the evolution of CO2.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical State
2-FluorophenylacetonitrileC₈H₆FN135.14-Liquid
Methyl AcrylateC₄H₆O₂86.09-Liquid
Dimethyl 4-cyano-4-(2-fluorophenyl)pimelateC₁₇H₂₀FNO₄337.3470-85%Oil
Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylateC₁₆H₁₆FNO₃291.3080-90%Solid
This compoundC₁₃H₁₂FNO217.2475-85%Solid

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_0 Stage 1: Double Michael Addition cluster_1 Stage 2: Dieckmann Condensation cluster_2 Stage 3: Hydrolysis & Decarboxylation A 2-Fluorophenylacetonitrile C Dimethyl 4-cyano-4- (2-fluorophenyl)pimelate A->C Base (Triton B) B Methyl Acrylate B->C D Methyl 5-cyano-5-(2-fluorophenyl)- 2-oxocyclohexanecarboxylate C->D Strong Base (NaH) E 1-(2-Fluorophenyl)-4-oxo- cyclohexane-1-carbonitrile D->E Acid (H₂SO₄/AcOH), Heat

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow start Start step1 Double Michael Addition of 2-Fluorophenylacetonitrile and Methyl Acrylate start->step1 step2 Workup and Purification of Diester step1->step2 step3 Intramolecular Dieckmann Condensation step2->step3 step4 Workup of Cyclic β-Keto Ester step3->step4 step5 Acidic Hydrolysis and Decarboxylation step4->step5 step6 Workup and Purification of Final Product step5->step6 end End Product step6->end

Caption: A generalized experimental workflow for the synthesis.

In-Depth Technical Guide to the Potential Biological Activity of Fluorophenyl Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexanone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. The introduction of a fluorophenyl moiety to this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting derivatives, leading to enhanced biological activity and therapeutic potential. This technical guide provides a comprehensive overview of the current state of research on fluorophenyl cyclohexanone derivatives, focusing on their synthesis, potential biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Synthesis of Fluorophenyl Cyclohexanone Derivatives

The synthesis of fluorophenyl cyclohexanone derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach is the Grignard reaction, followed by a series of subsequent reactions.

A representative synthetic scheme involves the reaction of a fluorobenzonitrile with a suitable Grignard reagent, followed by bromination to yield an α-bromoketone. This intermediate can then be reacted with an amine, such as methylamine, to form an α-hydroxy amine. Subsequent thermal rearrangement can lead to the expansion of a cyclopentanol ring to the desired cyclohexanone structure.[1]

General Synthetic Workflow:

Synthesis A Fluorobenzonitrile C α-Bromocyclopentyl- (fluorophenyl)-ketone A->C + Grignard Reagent + Bromination B Grignard Reagent E α-Hydroxycyclopentyl- (fluorophenyl)-N-methylamine C->E + Methylamine D Methylamine G 2-(Fluorophenyl)-2- (methylamino)-cyclohexanone E->G Thermal Rearrangement F Thermal Rearrangement

Caption: General synthesis of 2-(fluorophenyl)-2-(methylamino)-cyclohexanone.

Another key synthetic route is the reaction of 2-chlorocyclohexanone with a Grignard reagent derived from p-fluorobromobenzene.[2] This reaction is typically carried out in a mixture of ether and benzene, followed by distillation and recrystallization to yield 2-(p-fluorophenyl)-cyclohexanone.[2]

Potential Biological Activities

Fluorophenyl cyclohexanone derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.

Anticonvulsant Activity

Several cyclohexanone derivatives have been investigated for their anticonvulsant properties. Studies suggest that these compounds may exert their effects through modulation of the GABAergic system.[3][4][5] The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[5] Perturbations in this balance can lead to seizures.[5]

Some cyclohexanone derivatives have been shown to act at the picrotoxin receptor, which is a site within the GABAA receptor-chloride ionophore complex.[3] By interacting with this receptor, these compounds can either enhance or reduce neuronal activity, leading to anticonvulsant or convulsant effects, respectively.[3]

Experimental Protocols for Anticonvulsant Screening:

The anticonvulsant activity of these derivatives is typically evaluated using well-established animal models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests.[6][7][8][9]

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the animal (typically a mouse or rat) via corneal or ear electrodes, inducing a tonic hind limb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[7][9]

  • Pentylenetetrazole (PTZ) Test: This test is a model for absence seizures (petit mal). PTZ, a GABA receptor antagonist, is administered to the animal, inducing clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.[8]

Logical Workflow for Anticonvulsant Evaluation:

Anticonvulsant_Workflow cluster_Models Seizure Models cluster_Evaluation Evaluation MES Maximal Electroshock (MES) Observation Observe Seizure Characteristics MES->Observation PTZ Pentylenetetrazole (PTZ) PTZ->Observation ED50 Determine ED50 Observation->ED50 Mechanism Investigate Mechanism of Action (e.g., GABAergic activity) ED50->Mechanism Compound Fluorophenyl Cyclohexanone Derivative Administration Administer to Animal Model Compound->Administration Administration->MES Administration->PTZ

Caption: Workflow for evaluating the anticonvulsant activity of fluorophenyl cyclohexanone derivatives.

Quantitative Data on Anticonvulsant Activity:

CompoundTest ModelAnimalED50 (mg/kg)Reference
(+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochlorideMESMice30[10]

Note: Data for specific fluorophenyl cyclohexanone derivatives is limited in the provided search results. The table above shows data for a related derivative to illustrate the type of data generated.

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Fluorophenyl cyclohexanone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Experimental Protocols for Antimicrobial Screening:

The antimicrobial efficacy of these compounds is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11][12][13]

  • Broth Microdilution Method: This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.[12][13] After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[12]

Quantitative Data on Antimicrobial Activity:

CompoundMicroorganismMIC (µg/mL)Reference
Novel benzosiloxaborole No37Staphylococcus aureus ATCC 292133.12[14]
CiprofloxacinStaphylococcus aureus ATCC 292130.25[14]
LinezolidStaphylococcus aureus ATCC 292132[14]

Note: The table presents MIC values for various compounds against S. aureus to exemplify the data format. Specific MIC data for fluorophenyl cyclohexanone derivatives was not available in the provided search results.

Anticancer Activity

Fluorophenyl cyclohexanone derivatives have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells.

Experimental Protocols for Anticancer Screening:

The cytotoxic effects of these derivatives on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[15] The concentration of the compound that inhibits cell growth by 50% is determined as the IC50 value.[15]

Signaling Pathways in Anticancer Activity:

The anticancer activity of some cyclohexanone derivatives is associated with the induction of apoptosis.[16] Apoptosis is a complex process regulated by a network of signaling pathways. One of the key pathways involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[17]

The intrinsic apoptosis pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.[18] The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[18][19]

Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_Initiation Initiation cluster_Regulation Mitochondrial Regulation cluster_Execution Execution Drug Fluorophenyl Cyclohexanone Derivative Stress Cellular Stress Drug->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by fluorophenyl cyclohexanone derivatives.

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineIC50 (µM)Reference
Complex 1A-549 (Lung Carcinoma)5.94 ± 0.58[20]
CisplatinA-549 (Lung Carcinoma)25.01 ± 2.29[20]
Compound 7dEGFR70.3 (nM)[20]
Compound 7fEGFR59.24 (nM)[20]
TamoxifenEGFR69.1 (nM)[20]
2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazolePaCa-285.7 (µg/ml)[16]
2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazoleA37598.6 (µg/ml)[16]

Note: The table includes IC50 values for various compounds, including some with fluorophenyl moieties, to illustrate the data format.

Conclusion and Future Directions

Fluorophenyl cyclohexanone derivatives represent a promising class of compounds with diverse biological activities. The available data suggests their potential as lead structures for the development of new anticonvulsant, antimicrobial, and anticancer agents. However, further research is warranted to fully elucidate their therapeutic potential.

Future studies should focus on:

  • Synthesis and screening of a wider range of derivatives: To establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies: To precisely define the molecular targets and signaling pathways involved in their biological effects.

  • Pharmacokinetic and toxicological profiling: To assess their drug-likeness and safety profiles.

  • In vivo efficacy studies: To validate the in vitro findings in relevant animal models of disease.

By addressing these key areas, the scientific community can pave the way for the development of novel and effective therapeutics based on the fluorophenyl cyclohexanone scaffold.

References

Literature Review: 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile and its Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This review was intended to provide an in-depth technical guide on the synthesis, properties, and applications of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Important Note on Data Availability: Despite a comprehensive search of scientific databases and patent literature, no detailed experimental or application-oriented information is publicly available for this compound (CAS RN: 179064-61-0). Its existence is confirmed through chemical supplier listings, but data regarding its synthesis, chemical reactions, biological activity, and pharmacology are absent from the current body of scientific literature.

Alternative Focus: The Structural Isomer 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: In light of the data gap for the ortho-fluoro isomer, this guide will focus on its extensively documented structural isomer, 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile (CAS RN: 56326-98-8). This para-fluoro isomer shares the same molecular formula and weight but differs in the position of the fluorine atom on the phenyl ring. It is a known intermediate in the synthesis of various compounds and is also recognized as an impurity in the production of the antihistamine Levocabastine.[1][2][3][4] This review will detail its synthesis, properties, and documented applications, providing valuable insights for researchers working with related molecular scaffolds.

Physicochemical Properties of 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

A summary of the key physicochemical properties for the para-isomer is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 56326-98-8[1][5]
Molecular Formula C₁₃H₁₂FNO[1][5]
Molecular Weight 217.24 g/mol [1]
Appearance White powder[6]
Melting Point 91-94 °C[7]
Boiling Point (Predicted) 373.6 ± 42.0 °C at 760 mmHg[7]
Density (Predicted) 1.19 ± 0.1 g/cm³[7]
Flash Point (Predicted) 179.8 °C[7]
Synonyms 4-Cyano-4-(4-fluorophenyl)cyclohexanone, Levocabastine EP Impurity H[4][5]

Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

A detailed, multi-step synthesis for 4-Cyano-4-(p-fluorophenyl)cyclohexanone has been described in the patent literature. The process begins with the alkylation of p-fluorophenylacetonitrile followed by a Dieckmann condensation to form the cyclohexanone ring, and subsequent decarboxylation.[8]

Experimental Protocol:

Part A: Synthesis of the Dimethyl Ester of 4-Cyano-4-(p-fluorophenyl)pimelic Acid [8]

  • A solution of 4-(p-fluorophenyl)acetonitrile (54.06 g, 0.4 mole) and dimethyl pimelate (82.8 g, 0.44 mole) in 400 ml of tert-butyl alcohol is prepared.

  • The solution is heated to reflux, and 100 ml of 40% methanolic tetramethylammonium hydroxide is rapidly added.

  • The mixture is maintained at reflux for four hours.

  • After cooling, the reaction mixture is diluted with 300 ml of water and 100 ml of benzene.

  • The aqueous phase is separated and discarded. The organic phase is washed sequentially with 2.5 N hydrochloric acid, water, and brine.

  • The solvent is removed by evaporation under reduced pressure.

  • The resulting residue is distilled under reduced pressure (initially 40 mmHg, finally 0.25 mmHg) to remove low-boiling by-products, yielding the dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid as an oil (B.P. 179-181 °C). The reported yield is 72%.

Part B: Synthesis of 2-Carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone [8]

  • To a solution of the dimethyl ester from Part A (42.71 g, 0.139 mole) in 900 ml of tetrahydrofuran, potassium tert-butoxide (31.3 g, 0.28 mole) is added.

  • The reaction mixture is heated at reflux for 4.5 hours.

  • After cooling and chilling in an ice bath, 225 ml of 2.5 N aqueous acetic acid is added.

  • The organic layer is recovered and diluted with 750 ml of benzene.

  • The benzene:tetrahydrofuran solution is washed successively with sodium bicarbonate, water, and brine.

  • The solvents are removed by evaporation under reduced pressure to yield 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone as a gum. The reported yield is 93%.

Part C: Synthesis of 4-Cyano-4-(p-fluorophenyl)cyclohexanone [8]

  • A reaction mixture of the carbomethoxy intermediate from Part B (33.9 g, 0.123 mole), 225 ml of glacial acetic acid, 75 ml of concentrated hydrochloric acid, and 150 ml of water is heated at reflux for four hours.

  • The mixture is cooled and diluted with 1500 ml of water, then chilled.

  • The aqueous mixture is extracted three times with 250 ml portions of benzene.

  • The combined benzene extracts are washed with water, sodium bicarbonate solution, and finally with brine.

  • The solvent is removed by evaporation under reduced pressure, and the residue is recrystallized from a mixture of technical hexane and benzene.

  • This yields 4-Cyano-4-(p-fluorophenyl)cyclohexanone with a melting point of 91-94 °C. The reported yield is 76%.

Synthesis_of_1_4_Fluorophenyl_4_oxocyclohexane_1_carbonitrile cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product p-Fluorophenylacetonitrile p-Fluorophenylacetonitrile Pimelic_acid_diester Dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid p-Fluorophenylacetonitrile->Pimelic_acid_diester Alkylation (Part A) Dimethyl_pimelate Dimethyl_pimelate Dimethyl_pimelate->Pimelic_acid_diester Cyclohexanone_intermediate 2-Carbomethoxy-4-cyano- 4-(p-fluorophenyl)cyclohexanone Pimelic_acid_diester->Cyclohexanone_intermediate Dieckmann Condensation (Part B) Final_Product 1-(4-Fluorophenyl)-4-oxocyclohexane- 1-carbonitrile Cyclohexanone_intermediate->Final_Product Decarboxylation (Part C) Applications_of_1_4_Fluorophenyl_4_oxocyclohexane_1_carbonitrile cluster_applications Applications and Roles Start 1-(4-Fluorophenyl)-4-oxocyclohexane- 1-carbonitrile Inhibitors Synthesis of 11β-HSD1 Inhibitors Start->Inhibitors Further functionalization Analgesics Precursor to Analgesic Compounds Start->Analgesics Chemical conversion Impurity Levocabastine Impurity H Start->Impurity Process-related impurity in synthesis

References

An In-depth Technical Guide to BAY 41-2272: A Novel Soluble Guanylate Cyclase Stimulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of BAY 41-2272, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). While the initially provided CAS number 179064-61-0 is incorrectly associated with this compound in some commercial listings, the correct CAS number for BAY 41-2272 is 256376-24-6. This document will delve into the pivotal preclinical studies that have elucidated its therapeutic potential, particularly in cardiovascular diseases. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction and Discovery

BAY 41-2272, chemically known as 5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine, emerged from a high-throughput screening of large chemical libraries aimed at identifying compounds that could directly stimulate sGC.[1] This initiative was driven by the therapeutic potential of enhancing the NO-sGC-cGMP signaling pathway, which plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation.[2] Developed by Bayer, BAY 41-2272 was identified as a member of a novel class of pyrazolopyridine compounds that act as allosteric modulators of sGC, stimulating the enzyme in a manner independent of, but synergistic with, nitric oxide.[2]

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The primary molecular target of BAY 41-2272 is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling cascade.[3] sGC is a heterodimeric hemoprotein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, acts as a second messenger, activating downstream protein kinases and ion channels to elicit a range of physiological responses.

BAY 41-2272 stimulates sGC through a unique, NO-independent mechanism.[3] It binds to a regulatory site on the sGC enzyme, distinct from the NO-binding heme moiety, inducing a conformational change that enhances its catalytic activity.[3] This direct stimulation leads to increased intracellular cGMP levels. Furthermore, BAY 41-2272 exhibits a synergistic effect with NO, meaning it significantly potentiates the sGC activation induced by endogenous or exogenous NO.[2] This dual action makes it a particularly effective therapeutic agent in conditions characterized by impaired NO bioavailability.

dot

sGC_Activation_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activates sGC_active sGC - Active GTP GTP cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP->sGC_active Cellular_Response Cellular Response (e.g., Vasodilation) cGMP->Cellular_Response Initiates BAY412272 BAY 41-2272 BAY412272->sGC_inactive Stimulates

Caption: Mechanism of sGC activation by NO and BAY 41-2272.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various in vitro and in vivo preclinical studies of BAY 41-2272.

Table 1: In Vitro Efficacy of BAY 41-2272

ParameterSpecies/SystemValueReference
IC50 (Platelet Aggregation)Human36 nM[3]
IC50 (Phenylephrine-induced contractions)Rabbit Aorta0.30 µM[3]
EC50 (Relaxation of corpora cavernosa)Human489.1 nM[4]
EC50 (Relaxation of corpora cavernosa)Rabbit406.3 nM[4]

Table 2: In Vivo Hemodynamic Effects of BAY 41-2272 in a Canine Model of Congestive Heart Failure

ParameterTreatment (10 µg/kg/min)Change from Baselinep-valueReference
Mean Arterial PressureBAY 41-2272↓ 19 mm Hg<0.05[5][6]
Pulmonary Artery PressureBAY 41-2272↓ 4 mm Hg<0.05[5][6]
Pulmonary Capillary Wedge PressureBAY 41-2272↓ 5 mm Hg<0.05[5][6]
Cardiac OutputBAY 41-2272↑ 0.2 L/min<0.05[5][6]
Renal Blood FlowBAY 41-2272↑ 31 mL/min<0.05[5][6]

Key Experimental Protocols

In Vitro Vasorelaxation Studies

Objective: To determine the vasodilatory potency of BAY 41-2272.

Methodology:

  • Tissue Preparation: Rings of rabbit aorta are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction: Aortic rings are pre-contracted with a submaximal concentration of phenylephrine.

  • Treatment: Cumulative concentrations of BAY 41-2272 are added to the organ baths.

  • Measurement: Changes in isometric tension are recorded using a force transducer.

  • Data Analysis: Concentration-response curves are constructed, and the IC50 value (the concentration of BAY 41-2272 that causes 50% of the maximal relaxation) is calculated.

In Vivo Hemodynamic Studies in a Canine Model of Congestive Heart Failure

Objective: To assess the cardiorenal effects of BAY 41-2272 in a large animal model of heart failure.

Methodology:

  • Model Induction: Congestive heart failure is induced in dogs by rapid ventricular pacing for 10 days.[5]

  • Instrumentation: Animals are anesthetized, and catheters are placed to measure mean arterial pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output. Renal blood flow is also monitored.

  • Baseline Measurements: Baseline hemodynamic and renal parameters are recorded.

  • Drug Administration: BAY 41-2272 is administered intravenously at escalating doses.

  • Data Collection: Hemodynamic and renal parameters are continuously monitored and recorded at each dose level.

  • Humoral Analysis: Blood samples are collected to measure plasma renin activity, angiotensin II, and aldosterone levels.[5][6]

dot

Experimental_Workflow cluster_invitro In Vitro Vasorelaxation cluster_invivo In Vivo Hemodynamics (Canine CHF Model) Tissue_Prep Rabbit Aorta Ring Preparation Precontraction Phenylephrine Pre-contraction Tissue_Prep->Precontraction Treatment_vitro Cumulative Dosing of BAY 41-2272 Precontraction->Treatment_vitro Measurement_vitro Isometric Tension Measurement Treatment_vitro->Measurement_vitro Analysis_vitro IC50 Calculation Measurement_vitro->Analysis_vitro Model_Induction CHF Induction (Rapid Pacing) Instrumentation Surgical Instrumentation Model_Induction->Instrumentation Baseline Baseline Measurements Instrumentation->Baseline Treatment_vivo IV Administration of BAY 41-2272 Baseline->Treatment_vivo Data_Collection Hemodynamic and Renal Monitoring Treatment_vivo->Data_Collection Analysis_vivo Data Analysis Data_Collection->Analysis_vivo

Caption: Workflow for key preclinical experiments.

Therapeutic Potential and Future Directions

The preclinical data for BAY 41-2272 have demonstrated its potential as a therapeutic agent for a variety of cardiovascular disorders. Its ability to induce vasodilation and inhibit platelet aggregation suggests applications in hypertension, heart failure, and thrombosis.[5][7] The development of BAY 41-2272 and similar sGC stimulators, such as Riociguat (BAY 63-2521), which is structurally related, has paved the way for a new class of drugs for pulmonary hypertension.[1][7]

Future research should continue to explore the full therapeutic utility of BAY 41-2272 and other sGC stimulators. This includes further investigation into their effects on cardiac remodeling, renal function, and inflammatory processes.[7][8] Clinical trials are essential to establish the safety and efficacy of these compounds in human populations. The unique mechanism of action of BAY 41-2272, which is independent of but synergistic with NO, offers a promising therapeutic strategy, particularly in patient populations with endothelial dysfunction and impaired NO production.

Conclusion

BAY 41-2272 is a pioneering molecule in the class of soluble guanylate cyclase stimulators. Its discovery has significantly advanced our understanding of the NO-sGC-cGMP signaling pathway and has opened new avenues for the treatment of cardiovascular diseases. The comprehensive preclinical data underscore its potent vasodilatory and anti-platelet effects. While the initial CAS number provided was inaccurate, the extensive research associated with BAY 41-2272 (CAS 256376-24-6) provides a solid foundation for its continued investigation and potential clinical application. This technical guide serves as a valuable resource for researchers and drug development professionals interested in this promising therapeutic agent.

References

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in organic synthesis. This document details its chemical identity, physical properties, and potential applications, with a focus on its relevance to pharmaceutical research and development. Due to the limited availability of detailed experimental data for the ortho-fluoro isomer, this guide also includes comparative information and a representative experimental protocol for the closely related and more extensively documented para-fluoro isomer, 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Chemical Identity and Synonyms

The primary compound of interest is this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 1-(2-fluorophenyl)-4-oxocyclohexanecarbonitrile, 4-Cyano-4-(2-fluorophenyl)cyclohexan-1-one
CAS Number 179064-61-0
Molecular Formula C₁₃H₁₂FNO
InChI Code 1S/C13H12FNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2
InChI Key SLIRWSUQYAHPHU-UHFFFAOYSA-N

Physicochemical Properties

The known physicochemical properties of this compound are summarized below.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 217.24 g/mol [1]
Physical Form Solid[1]
Melting Point Approx. 75-78 °C[2]
Purity 90%[1]

Synthesis and Experimental Protocols

A common and well-documented approach for the synthesis of related 4-cyano-4-arylcyclohexanones involves a multi-step sequence starting from an arylacetonitrile.[3]

Representative Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

The following protocol for the synthesis of the para-fluoro isomer is provided as a representative example. This method involves a decarboxylation and hydrolysis of a precursor ester.

Reaction:

A mixture of 33.9 g (0.123 mole) of methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate in 900 ml of acetic acid and 450 ml of 10% sulfuric acid is stirred mechanically.[2]

Note: This is a representative protocol for a related isomer and may require optimization for the synthesis of the 2-fluoro analog.

General Synthetic Workflow

A plausible synthetic route for 1-aryl-4-oxocyclohexanecarbonitriles, based on established chemical transformations, is outlined below.

G A 2-Fluorophenylacetonitrile D Michael Addition A->D B Methyl acrylate B->D C Base (e.g., Triton B) C->D E Dialkyl 4-cyano-4-(2-fluorophenyl)pimelate D->E G Dieckmann Condensation E->G F Strong Base (e.g., NaH) F->G H Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate G->H I Acidic Hydrolysis & Decarboxylation H->I J This compound I->J

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorophenyl and cyanocyclohexanone moieties makes it a versatile building block.

Potential applications include the synthesis of:

  • Analgesics: The core structure is related to known classes of analgesic compounds.[2]

  • Antiepileptic Drugs: It serves as a precursor for compounds with potential antiepileptic activity.[2]

  • Heterocyclic Compounds: The ketone and nitrile functionalities allow for the construction of various heterocyclic ring systems.[2]

Safety Information

It is important to handle this compound with appropriate safety precautions.

Table 3: Hazard Codes

Hazard CodeDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H332 Harmful if inhaled

Source: Sigma-Aldrich[1]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the discovery and development of new therapeutic agents. While detailed experimental and spectroscopic data for this specific isomer are limited in the public domain, the information available for related compounds provides a strong basis for its synthesis and further investigation. Researchers working with this compound should exercise appropriate safety measures due to its potential hazards.

References

In-Depth Technical Guide: Solubility of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a fluorinated cyclohexane derivative, is a compound of interest in medicinal chemistry and drug development. Its structural features, including the fluorophenyl group and the cyanocyclohexanone core, make it a valuable intermediate in the synthesis of various biologically active molecules, including potential analgesic and antiepileptic drugs, as well as complex heterocyclic systems. The solubility of this compound in organic solvents is a critical parameter that influences its handling, purification, reaction kinetics, and formulation. This technical guide provides an overview of the available solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for its potential synthetic applications.

Physicochemical Properties

PropertyValueSource
CAS Number 179064-61-0-
Molecular Formula C₁₃H₁₂FNO-
Molecular Weight 217.24 g/mol -
Appearance White crystalline solid[1]
Melting Point Approximately 75-78 °C[1]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information suggests a clear trend based on solvent polarity.

Qualitative Solubility:

  • Good Solubility: The compound exhibits good solubility in non-polar organic solvents.[1] Specific examples include:

    • Diethyl ether[1]

    • Dimethylformamide (DMF)[1]

  • Poor Solubility: The compound has poor solubility in polar solvents like water.[1]

Solubility Data of a Structurally Related Compound:

To provide a point of reference, the solubility of the non-fluorinated analog, 4-Cyano-4-phenylcyclohexanone, is presented below. It is important to note that the presence of the fluorine atom in the target compound can influence its solubility profile due to changes in polarity and intermolecular interactions.

CompoundSolventSolubility
4-Cyano-4-phenylcyclohexanoneBenzeneSoluble

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, toluene). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. If using filtration, ensure the filter membrane does not adsorb the solute.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase to achieve good separation and quantification. A calibration curve prepared with known concentrations of the compound is used for accurate measurement.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve (Beer-Lambert Law).

Logical Workflow: Synthesis of Heterocyclic Compounds

This compound serves as a key building block in the synthesis of more complex heterocyclic structures, which are often pursued as potential therapeutic agents. The following diagram illustrates a logical workflow for a multi-component reaction to synthesize a pyranopyrimidine derivative, a class of compounds with diverse biological activities.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product A This compound E One-Pot Multicomponent Reaction (e.g., in Ethanol, Reflux) A->E B Malononitrile B->E C Aryl Aldehyde C->E D Base Catalyst (e.g., Piperidine) D->E F Knoevenagel Condensation Product E->F Initial Condensation G Michael Addition & Intramolecular Cyclization F->G Reaction with Cyclohexanone H Substituted Pyranopyrimidine Derivative G->H Final Ring Closure

Caption: Logical workflow for the synthesis of a pyranopyrimidine derivative.

Conclusion

While specific quantitative solubility data for this compound remains limited in the public domain, its qualitative solubility profile indicates a preference for non-polar organic solvents. The standardized experimental protocols provided herein, particularly the shake-flask method, offer a robust framework for researchers to determine precise solubility values in various solvents of interest. Understanding the solubility of this compound is paramount for its effective utilization as a synthetic intermediate in the development of novel pharmaceuticals. The illustrated workflow for the synthesis of heterocyclic compounds highlights one of the potential applications of this versatile building block in medicinal chemistry. Further research to quantify its solubility in a broader range of pharmaceutically relevant solvents is warranted.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is a fluorinated organic compound with significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The presence of a fluorophenyl group, a ketone, and a nitrile moiety within the same molecule offers multiple reaction sites for constructing complex molecular architectures. The fluorine atom can modulate the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific literature on the synthesis and applications of the ortho-fluoro isomer is limited, its chemical nature suggests its utility as a key intermediate in the synthesis of novel therapeutic agents. This document provides an overview of its potential applications, a proposed synthetic protocol, and generalized experimental workflows.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

PropertyValueReference
CAS Number56326-98-8[1]
Molecular FormulaC₁₃H₁₂FNO[1]
Molecular Weight217.24 g/mol [1]
AppearanceWhite to off-white crystalline powderInferred from supplier data
Melting Point91-94 °CVendor Information
Boiling Point373.6±42.0 °C (Predicted)[1]
Density1.19±0.1 g/cm³ (Predicted)[1]
SolubilitySoluble in organic solvents like DMSO and methanolInferred from general chemical properties

Applications in Organic Synthesis

The unique combination of functional groups in this compound makes it a valuable precursor for a variety of organic transformations:

  • Synthesis of Spirocyclic Compounds: The quaternary carbon center is ideal for the construction of spirocyclic systems, which are of great interest in drug design due to their rigid three-dimensional structures.

  • Derivatization of the Ketone: The ketone functionality can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to introduce amine groups, and Wittig reactions to form alkenes. These transformations allow for the introduction of diverse functional groups and the extension of the molecular scaffold.

  • Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations provide access to a new set of functionalized derivatives with altered chemical properties.

  • Precursor for Heterocyclic Synthesis: The bifunctional nature of the molecule allows it to be a key starting material for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and diazepines, which are common motifs in bioactive molecules.

Role in Drug Discovery

The introduction of a 2-fluorophenyl group is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability.

Given that the related para-isomer is a known intermediate in the synthesis of 11β-HSD1 inhibitors, it is plausible that this compound could serve as a key building block for the development of novel inhibitors for a range of biological targets, including but not limited to:

  • Enzyme inhibitors

  • Receptor antagonists

  • Ion channel modulators

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G reagent1 2-Fluorophenylacetonitrile product 1-(2-Fluorophenyl)-4-chlorobutanenitrile reagent1->product + 1-Bromo-3-chloropropane NaH, DMF reagent2 1-Bromo-3-chloropropane intermediate This compound product->intermediate 1. Grignard Formation (Mg, THF) 2. Reaction with Ethyl Chloroformate 3. Acidic Workup and Cyclization

A proposed synthetic pathway.

Materials:

  • 2-Fluorophenylacetonitrile

  • 1-Bromo-3-chloropropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Alkylation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-fluorophenylacetonitrile (1.0 eq) in DMF dropwise. Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add 1-bromo-3-chloropropane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-fluorophenyl)-4-chlorobutanenitrile.

  • Grignard Reaction and Cyclization: To a suspension of magnesium turnings (1.5 eq) in anhydrous THF, add a small crystal of iodine to initiate the reaction. Add a solution of the crude 1-(2-fluorophenyl)-4-chlorobutanenitrile in THF dropwise to maintain a gentle reflux. After the addition is complete, heat the reaction at reflux for 2 hours.

  • Cool the Grignard reagent to 0 °C and add ethyl chloroformate (1.2 eq) dropwise. Stir the reaction at room temperature for 2 hours.

  • Acidic Work-up and Cyclization: Quench the reaction by the slow addition of 1 M HCl at 0 °C. Stir the mixture vigorously for 1 hour to promote cyclization.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Drug Discovery Workflow

The following diagram illustrates a generalized workflow for utilizing this compound as a starting material in a drug discovery program.

G start This compound derivatization Chemical Derivatization (e.g., ketone reduction, nitrile hydrolysis) start->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Drug discovery workflow.

Conclusion

This compound represents a promising, albeit underexplored, building block for organic synthesis and medicinal chemistry. Its versatile functional groups and the presence of a fluorine atom make it an attractive starting material for the synthesis of novel, biologically active compounds. The proposed synthetic protocol and outlined applications provide a foundation for researchers to explore the potential of this molecule in their respective fields. Further investigation into the specific reactivity and biological applications of this ortho-fluoro isomer is warranted to fully unlock its synthetic utility.

References

The Role of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile in Pharmaceutical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a fluorinated cyclohexanone derivative, presents itself as a potential building block in the synthesis of novel pharmaceutical compounds. Its chemical structure, featuring a reactive ketone group, a nitrile, and a substituted phenyl ring, offers multiple points for chemical modification, making it an attractive starting material for medicinal chemists. However, a comprehensive review of publicly available scientific literature and patent databases indicates that while the compound is commercially available, its specific application as a direct precursor in the synthesis of named pharmaceutical compounds is not yet well-documented.

This document aims to provide an overview of the potential applications of this compound in drug discovery and development, based on analogous chemical structures and general synthetic pathways. While specific protocols and quantitative data for its direct use are limited, the following sections will explore its potential derivatization and hypothetical applications in the synthesis of bioactive molecules.

Synthetic Potential and Key Reactions

The chemical architecture of this compound allows for a variety of chemical transformations, paving the way for the creation of a diverse library of compounds.

Table 1: Potential Chemical Transformations of this compound

Functional GroupPotential ReactionResulting MoietyPotential Therapeutic Area
KetoneReductive AminationSubstituted AminocyclohexaneCNS disorders, Analgesics
KetoneReductionHydroxycyclohexaneCardiovascular drugs
KetoneWittig ReactionAlkene-substituted cyclohexaneVarious
NitrileReductionPrimary AmineVarious
NitrileHydrolysisCarboxylic AcidVarious
Phenyl RingFurther SubstitutionModified Phenyl RingModulation of Pharmacokinetics

Hypothetical Application in the Synthesis of a CNS-Active Compound

Based on the known synthesis of analogous compounds, such as certain psychoactive agents, a hypothetical synthetic pathway can be proposed. For instance, the synthesis of N-substituted 1-(2-fluorophenyl)cyclohexylamine derivatives, which may exhibit activity at N-methyl-D-aspartate (NMDA) receptors, could be envisioned.

Experimental Workflow: Hypothetical Synthesis

G start This compound reductive_amination Reductive Amination (e.g., with Piperidine, NaBH(OAc)3) start->reductive_amination intermediate 4-Piperidinyl-1-(2-fluorophenyl)cyclohexane-1-carbonitrile reductive_amination->intermediate nitrile_reduction Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) intermediate->nitrile_reduction final_product [1-(2-Fluorophenyl)-4-piperidinylcyclohexyl]methanamine nitrile_reduction->final_product

Caption: Hypothetical synthesis of a CNS-active compound.

General Experimental Protocol (Hypothetical)

Step 1: Reductive Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired secondary amine (e.g., piperidine, 1.1 eq).

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the aminated intermediate.

Step 2: Nitrile Reduction

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (2.0 eq), in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Add a solution of the aminated intermediate from Step 1 in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting solid and wash with an organic solvent.

  • Dry the filtrate and concentrate under reduced pressure to obtain the crude final product.

  • Further purification can be achieved by crystallization or chromatography.

Note: This is a generalized and hypothetical protocol. Actual reaction conditions would require optimization.

Future Outlook

While direct applications of this compound in pharmaceutical manufacturing are not prominently documented, its structural features suggest significant potential as a versatile precursor. Further research and publication of synthetic routes utilizing this compound are necessary to fully elucidate its role in the development of new therapeutic agents. Medicinal chemists and drug development professionals are encouraged to explore its utility in their synthetic campaigns. The commercial availability of this starting material provides a ready opportunity for such investigations.

Application of CAS 179064-61-0 in Medicinal Chemistry: A Focus on the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound with CAS number 179064-61-0 is identified as 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile. In medicinal chemistry, this molecule is primarily utilized as a key building block or intermediate in the synthesis of more complex, biologically active compounds. Its structural features, including the fluorophenyl group and the reactive oxocyclohexanecarbonitrile moiety, make it a versatile precursor for the creation of diverse molecular scaffolds. While specific research detailing the direct application of the 2-fluoro isomer (CAS 179064-61-0) is limited in the public domain, the closely related 4-fluoro isomer, 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile, serves as a well-documented intermediate in the synthesis of the potent antihistamine, Levocabastine. This application note will focus on the established use of the isomeric fluorophenyl-oxocyclohexanecarbonitrile structure in the synthesis of Levocabastine to illustrate the utility of this chemical class in drug discovery and development.

I. Role as a Pharmaceutical Intermediate

1-(Fluorophenyl)-4-oxocyclohexanecarbonitrile derivatives are valuable intermediates in the pharmaceutical industry. They are instrumental in the construction of piperidine-containing compounds, a common structural motif in many therapeutic agents. The synthesis of Levocabastine, a selective second-generation H1 histamine receptor antagonist, provides a clear example of the application of this class of molecules.[1][2][3] Levocabastine is used clinically to treat allergic conjunctivitis and rhinitis.[3]

II. Synthesis of Levocabastine: An Exemplary Application

The synthesis of Levocabastine hydrochloride involves a multi-step process where 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile is a crucial starting material. The following workflow outlines a practical and sustainable synthetic route.

Experimental Workflow for Levocabastine Synthesis

G cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_intermediates Intermediates cluster_end Final Product start1 1-(4-Fluorophenyl)-4- oxocyclohexanecarbonitrile reductive_amination Reductive Amination start1->reductive_amination start2 (3S,4R)-1-benzyl-3-methyl- 4-phenylpiperidine-4-carboxylic acid start2->reductive_amination intermediate1 Piperidine Intermediate reductive_amination->intermediate1 hydrolysis Ester Hydrolysis debenzylation Debenzylation hydrolysis->debenzylation intermediate2 Levocabastine Free Base debenzylation->intermediate2 salt_formation Salt Formation end_product Levocabastine Hydrochloride salt_formation->end_product intermediate1->hydrolysis intermediate2->salt_formation

Caption: Synthetic workflow for Levocabastine Hydrochloride.

Quantitative Data: Key Intermediates and Reagents in Levocabastine Synthesis

StepStarting Material(s)Reagent(s)Intermediate/ProductYield (%)Purity (%)
11-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile, (3S,4R)-1-benzyl-3-methyl-4-phenylpiperidine-4-carboxylic acid benzyl esterNaBH(OAc)₃Benzyl (3S,4R)-1-((1S,4S)-4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylate~95>98
2Benzyl (3S,4R)-1-((1S,4S)-4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylateLiOH(3S,4R)-1-((1S,4S)-4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid~98>99
3(3S,4R)-1-((1S,4S)-4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acidH₂, Pd/CLevocabastine (free base)~99>99.5
4Levocabastine (free base)HClLevocabastine Hydrochloride>99>99.5

Note: The yields and purities are approximate values based on typical synthetic procedures and may vary.

III. Experimental Protocols

Protocol 1: Reductive Amination

  • To a solution of (3S,4R)-1-benzyl-3-methyl-4-phenylpiperidine-4-carboxylic acid benzyl ester (1.0 eq) in dichloromethane, add 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidine intermediate.

Protocol 2: Hydrolysis and Debenzylation

  • Dissolve the piperidine intermediate from Protocol 1 (1.0 eq) in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at 50°C for 4-6 hours.

  • After cooling to room temperature, acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the carboxylic acid intermediate.

  • Dissolve the carboxylic acid in methanol and add Palladium on carbon (10 wt. % Pd).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield Levocabastine free base.

IV. Mechanism of Action of the Final Product: Levocabastine

Levocabastine, synthesized using the fluorophenyl-oxocyclohexanecarbonitrile intermediate, functions as a potent and selective histamine H1 receptor antagonist. The signaling pathway below illustrates the mechanism by which H1 receptor antagonists block the effects of histamine.

Histamine H1 Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Levocabastine Levocabastine Levocabastine->H1_Receptor Blocks DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Allergic_Response Allergic Response (e.g., inflammation, itching) PKC->Allergic_Response Ca_release->Allergic_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

While direct medicinal applications of CAS 179064-61-0 are not extensively reported, its isomeric structure is a validated and crucial intermediate in the synthesis of the commercially successful drug, Levocabastine. This highlights the importance of the fluorophenyl-oxocyclohexanecarbonitrile scaffold in providing a synthetic handle for the construction of complex and medicinally relevant molecules. The protocols and data presented, based on the synthesis of Levocabastine, serve as a valuable guide for researchers and scientists in drug development, demonstrating the practical application of this class of chemical intermediates. Further research into the use of the 2-fluoro isomer (CAS 179064-61-0) may lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

References

Protocols for using 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocols for Utilizing 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile and Analogs in Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols relevant to the synthesis of potent kinase inhibitors. While direct literature detailing the use of this compound in the synthesis of a specific kinase inhibitor is not extensively available, this document will focus on the synthesis of a structurally relevant and clinically significant kinase inhibitor, Lorlatinib (PF-06463922) . Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor. The synthetic strategies and chemical transformations involved in the synthesis of Lorlatinib are highly pertinent to researchers working with substituted cyclohexanone derivatives in the design and synthesis of novel kinase inhibitors.

The protocols outlined below are based on the process development chemistry for Lorlatinib, a complex macrocyclic inhibitor. These methods showcase advanced synthetic techniques applicable to the broader field of kinase inhibitor development.

Target Kinases: ALK and ROS1

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that can become oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC), when they are involved in chromosomal rearrangements.[1][2][3] These rearrangements lead to the formation of fusion proteins with constitutive kinase activity, which in turn activates downstream signaling pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, promoting cell proliferation, survival, and tumorigenesis.[1][3][4] Kinase inhibitors that target ALK and ROS1, such as Lorlatinib, are designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and suppressing downstream oncogenic signaling.

Experimental Protocols

The synthesis of Lorlatinib is a multi-step process involving the preparation of key fragments followed by their assembly and macrocyclization. The following protocols are adapted from the published large-scale synthesis of Lorlatinib and represent key transformations in its production.[5][6]

Protocol 1: Synthesis of the Chiral Alcohol Intermediate

This protocol describes the enantioselective reduction of a ketone to form a key chiral alcohol intermediate. This type of transformation is crucial for establishing the correct stereochemistry in many kinase inhibitors.

Reaction: Enantioselective reduction of 2-fluoro-6-iodoacetophenone.

Materials:

  • 2-fluoro-6-iodoacetophenone

  • Ketoreductase (KRED)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Isopropanol (IPA)

  • Water

Procedure:

  • To a solution of dipotassium hydrogen phosphate (0.2 equiv) and potassium dihydrogen phosphate (0.13 equiv) in water, add the ketoreductase (0.06 w/w) and NADP+ (0.01 w/w).

  • Add a solution of 2-fluoro-6-iodoacetophenone (1.0 equiv) in isopropanol.

  • Stir the mixture at 35-40 °C for 10 hours.

  • Upon reaction completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral alcohol.

Quantitative Data:

Parameter Value
Scale 1011 mol
Yield 91%

| Enantiomeric Excess (ee) | >99.9% |

Protocol 2: Suzuki-Miyaura Coupling for Fragment Assembly

This protocol details a Suzuki-Miyaura coupling reaction, a powerful method for carbon-carbon bond formation, to connect two key fragments of the Lorlatinib scaffold.

Reaction: Coupling of a pyridine-boronic ester fragment with an aminopyrazole fragment.

Materials:

  • Pyridyl boronic ester fragment

  • Aminopyrazole fragment

  • Cesium fluoride (CsF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)·CH2Cl2)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the pyridyl boronic ester fragment (1.0 equiv), the aminopyrazole fragment, cesium fluoride (3.0 equiv), and PdCl2(dppf)·CH2Cl2 (0.05 equiv).

  • Add a mixture of toluene and water.

  • Heat the reaction mixture to 88 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Parameter Value
Scale 15.7 mol

| Yield | 66% (after subsequent deprotection) |

Protocol 3: Macrolactamization

This protocol describes the final macrocyclization step to form the 14-membered ring of Lorlatinib via an intramolecular amidation.

Reaction: Intramolecular amide bond formation.

Materials:

  • Linear amino-acid precursor

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

Procedure:

  • Prepare a dilute solution of HATU (2.0 equiv) and triethylamine (4.0 equiv) in ethyl acetate.

  • Slowly add a solution of the linear amino-acid precursor in DMF to the HATU/TEA solution over 14 hours at 40 °C.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Perform an aqueous workup to remove excess reagents.

  • Crystallize the product from an appropriate solvent system (e.g., with acetic acid) to yield Lorlatinib.

Quantitative Data:

Parameter Value
Yield 56%

| Purity | >99.2% |

Data Summary

The following tables summarize the inhibitory activity of Lorlatinib against ALK, ROS1, and various resistant mutations.

Table 1: In Vitro Inhibitory Activity of Lorlatinib

TargetIC50 (nM)
ALK (wild-type)<0.07 (Ki)
ROS1 (wild-type)0.19-0.53
ALK L1196M<0.1
ALK G1269A<0.1
ALK G1202R0.9

Data compiled from multiple sources.

Table 2: Cellular Proliferation Inhibition by Lorlatinib

Cell LineTarget FusionIC50 (nM)
HCC78SLC34A2-ROS11.3
BaF3CD74-ROS10.6

Data compiled from multiple sources.

Visualizations

ALK/ROS1 Signaling Pathway

The following diagram illustrates the simplified downstream signaling pathways activated by oncogenic ALK and ROS1 fusion proteins, and the point of inhibition by Lorlatinib.

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK/ROS1 Fusion Protein PI3K PI3K ALK/ROS1->PI3K RAS RAS ALK/ROS1->RAS JAK JAK ALK/ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Lorlatinib Lorlatinib Lorlatinib->ALK/ROS1

Caption: ALK/ROS1 signaling and Lorlatinib inhibition.

Synthetic Workflow for Lorlatinib

The following diagram provides a high-level overview of the convergent synthetic strategy for Lorlatinib.

Lorlatinib_Synthesis Start1 2-Fluoro-6-iodoacetophenone Intermediate1 Chiral Alcohol Start1->Intermediate1 Enantioselective Reduction Fragment1 Pyridyl Fragment Intermediate1->Fragment1 Multi-step Synthesis Coupling Suzuki-Miyaura Coupling Fragment1->Coupling Start2 Pyrazole Ester Intermediate2 Aminopyrazole Nitrile Start2->Intermediate2 Multi-step Synthesis Fragment2 Aminopyrazole Boronic Ester Intermediate2->Fragment2 Borylation Fragment2->Coupling LinearPrecursor Linear Amino-Acid Precursor Coupling->LinearPrecursor Deprotection & Hydrolysis Macrocyclization Macrolactamization LinearPrecursor->Macrocyclization Lorlatinib Lorlatinib Macrocyclization->Lorlatinib

Caption: Convergent synthesis of Lorlatinib.

References

Application Notes and Protocols for Reactions Involving 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. This versatile intermediate is of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of various biologically active molecules. The protocols outlined below focus on the reduction of the ketone functionality and the transformation of the nitrile group, providing a foundation for the synthesis of diverse derivatives.

Key Reactions and Applications

This compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications. For instance, the corresponding 4-amino derivatives are precursors to molecules that may exhibit a range of biological activities. The strategic location of the fluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Experimental Protocols

Reduction of the Ketone to a Hydroxyl Group using Sodium Borohydride

This protocol describes the reduction of the 4-oxo group in this compound to a hydroxyl group, yielding 1-(2-Fluorophenyl)-4-hydroxycyclohexane-1-carbonitrile. This reaction is a fundamental step in the synthesis of more complex molecules and can be achieved with high efficiency using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the desired 1-(2-Fluorophenyl)-4-hydroxycyclohexane-1-carbonitrile.

Expected Outcome:

This procedure is expected to yield the corresponding alcohol. The stereochemistry of the resulting hydroxyl group (cis/trans) will depend on the steric and electronic factors of the substrate and the reaction conditions. For similar 4-substituted cyclohexanones, a mixture of diastereomers is often obtained.

Quantitative Data (Analogous System):

ReactantProductReagentSolventTemperatureReaction TimeYield
4-hydroxycyclohexanone1,4-cyclohexanediolNaBH₄Methanol0 °C to RT2-4 hHigh

Note: This data is for an analogous system and should be used as a general guideline.

G cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Substrate in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with NH₄Cl react->quench evaporate Evaporate Methanol quench->evaporate extract Extract with DCM evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Key components and conditions for the catalytic hydrogenation of the target molecule.

Conclusion

The protocols provided herein offer a starting point for the chemical modification of this compound. Researchers and drug development professionals can utilize these methods to synthesize a variety of derivatives for further investigation. It is important to note that reaction conditions may require optimization to achieve the desired outcomes, including yield and stereoselectivity. Standard laboratory safety procedures should be followed at all times when performing these experiments.

Application Notes and Protocols: 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is a synthetically versatile building block with significant potential in the synthesis of diverse heterocyclic compounds. Its structure incorporates several key reactive features: a ketone carbonyl group, a nitrile moiety, and an activated α-carbon, all of which can participate in a variety of cyclization and condensation reactions. The presence of the 2-fluorophenyl group can also impart unique physicochemical and pharmacological properties to the resulting heterocyclic scaffolds, making this compound an attractive starting material in medicinal chemistry and drug discovery.

Despite its potential, a comprehensive review of the scientific literature and patent databases did not yield specific examples of this compound being used as a direct precursor for the synthesis of heterocyclic compounds. However, based on the known reactivity of similar α-cyano ketones, we can propose several potential synthetic routes to important classes of heterocycles. These proposed applications are based on well-established named reactions and synthetic methodologies.

Proposed Applications in Heterocyclic Synthesis

The unique combination of functional groups in this compound makes it a promising candidate for the synthesis of various heterocyclic systems, particularly spirocyclic compounds where the cyclohexane ring is fused at the 4-position.

Synthesis of Spiro-Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester (or related active methylene compound), elemental sulfur, and a base. The ketone and nitrile functionalities within this compound make it an ideal substrate for an intramolecular-type Gewald reaction, which would lead to the formation of a spiro-fused thiophene.

Proposed Reaction Scheme:

Gewald Reaction start This compound reagents + Elemental Sulfur (S8) + Base (e.g., Morpholine) start->reagents product Spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine] derivative reagents->product Gewald Reaction

Caption: Proposed Gewald reaction pathway.

Experimental Protocol (Proposed):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Expected Quantitative Data (Hypothetical):

ProductMolecular FormulaYield (%)Melting Point (°C)
Spiro-thiophene DerivativeC₁₃H₁₁FN₂S75-85180-185
Synthesis of Spiro-Pyrimidine Derivatives

The ketone functionality of this compound can react with binucleophiles such as urea or thiourea in the presence of a suitable cyclizing agent to form spiro-pyrimidine or spiro-thiopyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Proposed Reaction Scheme:

Pyrimidine Synthesis start This compound reagents + Urea/Thiourea + Acid/Base Catalyst start->reagents product Spiro[cyclohexane-4,4'-pyrimidine] derivative reagents->product Condensation/Cyclization

Caption: Proposed pyrimidine synthesis pathway.

Experimental Protocol (Proposed):

  • In a round-bottom flask, combine this compound (1.0 eq), urea or thiourea (1.2 eq), and a catalytic amount of an acid (e.g., HCl) or base (e.g., sodium ethoxide) in ethanol.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid or base.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water and collect the solid product by filtration.

  • Purify by recrystallization from a suitable solvent.

Expected Quantitative Data (Hypothetical):

ReagentProductMolecular FormulaYield (%)Melting Point (°C)
UreaSpiro-pyrimidineC₁₄H₁₄FN₃O60-70210-215
ThioureaSpiro-thiopyrimidineC₁₄H₁₄FN₃S65-75225-230
Synthesis of Spiro-Pyrazole Derivatives

The reaction of the β-ketonitrile moiety with hydrazine derivatives is a classical method for the synthesis of pyrazoles. This could be applied to this compound to yield spiro-pyrazole compounds.

Proposed Reaction Scheme:

Pyrazole Synthesis start This compound reagents + Hydrazine Hydrate (or substituted hydrazine) start->reagents product Spiro[cyclohexane-4,3'-pyrazole] derivative reagents->product Condensation/Cyclization

Caption: Proposed pyrazole synthesis pathway.

Experimental Protocol (Proposed):

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) or a substituted hydrazine derivative dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify by column chromatography on silica gel.

Expected Quantitative Data (Hypothetical):

ReagentProductMolecular FormulaYield (%)Melting Point (°C)
Hydrazine HydrateSpiro-pyrazoleC₁₃H₁₃FN₄80-90195-200
PhenylhydrazineSpiro-phenylpyrazoleC₁₉H₁₇FN₄70-80205-210

Signaling Pathways and Biological Relevance (Hypothetical)

Heterocyclic compounds derived from the proposed syntheses are known to interact with various biological targets. For instance, pyrimidine and pyrazole cores are prevalent in kinase inhibitors, which modulate cell signaling pathways involved in cancer and inflammation. Thiophene derivatives have shown a wide range of activities, including antimicrobial and anti-inflammatory effects.

Proposed Workflow for Biological Evaluation:

Biological Evaluation Workflow synthesis Synthesis of Heterocyclic Derivatives screening In vitro Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) synthesis->screening hit_id Hit Identification screening->hit_id pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) hit_id->pathway lead_opt Lead Optimization pathway->lead_opt

Caption: Workflow for biological evaluation.

Disclaimer: The experimental protocols, quantitative data, and biological applications described in these notes are hypothetical and based on established chemical principles. They are intended to serve as a guide for researchers interested in exploring the synthetic utility of this compound. Actual experimental results may vary and would require empirical validation.

Application Notes and Protocols for In Vitro Screening of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activity and established in vitro screening assays for 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is limited. The following application notes and protocols are provided as a recommended starting point for the initial screening of this novel compound, based on general methodologies for characterizing new chemical entities, particularly those with potential psychoactive properties.

Introduction

This compound is a synthetic compound with a structure that suggests potential biological activity. As with many novel psychoactive substances (NPS), its pharmacological and toxicological profiles are largely uncharacterized.[1][2][3][4] A systematic in vitro screening approach is crucial to elucidate its mechanism of action, identify potential molecular targets, and assess its safety profile. This document outlines a tiered screening strategy, beginning with broad toxicity and functional assays, followed by more specific target-based assessments.

Tier 1: Initial Viability and Cytotoxicity Screening

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range for subsequent assays.

Cell Viability/Cytotoxicity Assay Protocol

This protocol is designed to assess the cytotoxic effects of the test compound on a relevant human cell line, such as the SH-SY5Y neuroblastoma line, which is commonly used in neurotoxicity studies.[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: Cytotoxicity

The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundSH-SY5Y24> 100
This compoundSH-SY5Y4875.3
This compoundSH-SY5Y7242.1
Positive Control (e.g., Doxorubicin)SH-SY5Y720.8

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed SH-SY5Y cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of Test Compound B->C D Incubate for 24, 48, 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Workflow for the MTT cytotoxicity assay.

Tier 2: Functional and Target-Based Screening

Based on the structural similarity to known psychoactive compounds, a panel of assays targeting common central nervous system (CNS) receptors is recommended.

Receptor Binding Assays

Principle: Competitive radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. The assay measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.

Recommended Targets for Initial Screening:

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Opioid Receptors (μ, δ, κ)

  • GABA-A Receptor

Protocol: Radioligand Binding Assay (General)

  • Membrane Preparation: Use commercially available cell membranes expressing the target receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor target.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature and for a duration optimized for the target receptor to reach equilibrium.

  • Termination and Filtration: Stop the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity
Target ReceptorRadioligand UsedTest Compound Kᵢ (nM)
SERT[³H]-Citalopram150
DAT[³H]-WIN 35,428850
NET[³H]-Nisoxetine425
µ-Opioid[³H]-DAMGO> 10,000
κ-Opioid[³H]-U69,593> 10,000
GABA-A[³H]-Muscimol> 10,000

Note: The data presented above is hypothetical and for illustrative purposes only.

Hypothetical Signaling Pathway

Should initial screening suggest activity at a G-protein coupled receptor (GPCR) like the serotonin or dopamine receptors, further assays would be required to determine if the compound acts as an agonist or antagonist. The diagram below illustrates a generic GPCR signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Test Compound (Agonist) Receptor GPCR (e.g., 5-HT₂A) Compound->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

A potential GPCR signaling pathway.

Conclusion and Future Directions

This document provides a foundational framework for the initial in vitro characterization of this compound. The proposed tiered approach, starting with cytotoxicity and followed by targeted receptor binding assays, allows for an efficient and systematic evaluation of the compound's biological activity. Positive "hits" from these primary screens, particularly in the receptor binding assays, would warrant further investigation through functional assays (e.g., calcium flux, cAMP measurement, or electrophysiology) to determine the functional consequence (agonist, antagonist, or modulator) of receptor interaction. Advanced analytical techniques such as high-resolution mass spectrometry can also be employed for comprehensive characterization.[5] This systematic approach is essential for building a comprehensive pharmacological profile and understanding the potential risks and therapeutic applications of this novel chemical entity.

References

Application Notes and Protocols for the Development of Analogs from 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and potential applications of novel chemical entities derived from 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. This starting material is a versatile scaffold for generating a diverse library of spirocyclic and fused heterocyclic compounds with potential therapeutic applications, particularly in oncology. The protocols outlined below are based on established multi-component reactions and are intended to be adapted and optimized for the specific functionalities of the starting material.

Potential Therapeutic Applications

Analogs derived from the this compound scaffold are of significant interest in drug discovery. The structural motif of a substituted cyclohexanone ring allows for the construction of complex three-dimensional structures, which is a desirable feature for targeting protein-protein interactions and enzyme active sites. Based on the bioactivity of structurally related compounds, two promising therapeutic targets for these analogs are the MDM2-p53 interaction and PIM-1 kinase .

  • MDM2-p53 Interaction Inhibition: The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Small molecules that inhibit the MDM2-p53 interaction can restore p53 function, inducing cell cycle arrest and apoptosis in cancer cells. Spirocyclic compounds, particularly those with an oxindole moiety, have shown high potency as MDM2 inhibitors.[1][2] The spirocyclic core that can be generated from the provided starting material is well-suited for mimicking the key interactions of p53 with MDM2.[3][4]

  • PIM-1 Kinase Inhibition: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in a variety of hematological and solid tumors.[5][6] PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance.[5] Therefore, inhibitors of PIM kinases are being actively pursued as anticancer agents. Several heterocyclic scaffolds have been identified as potent PIM-1 kinase inhibitors.[6]

Quantitative Data on Structurally Related Compounds

While specific quantitative data for direct analogs of this compound are not available in the public domain, the following tables summarize the activity of structurally related compounds against MDM2 and PIM-1 kinase. This data serves as a benchmark for the potential potency of newly synthesized analogs.

Table 1: Biological Activity of Representative MDM2-p53 Interaction Inhibitors

Compound ClassRepresentative CompoundBinding Affinity (Kᵢ) to MDM2Cellular Activity (IC₅₀)Reference
SpirooxindoleMI-8880.44 nMLow nM range[1]
SpirooxindoleMI-219Low nM rangeLow nM range[1]

Table 2: Biological Activity of Representative PIM-1 Kinase Inhibitors

Compound ClassRepresentative CompoundPIM-1 IC₅₀PIM-2 IC₅₀PIM-3 IC₅₀Reference
ImidazopyridazineSGI-17767 nM363 nM69 nM[7]
Pan-PIM InhibitorPIM447 (LGH447)6 pM (Kᵢ)18 pM (Kᵢ)9 pM (Kᵢ)[7]
Pyrazolo[1,5-a]pyrimidine-Potent nM range--[5]
Thiazolidine-2,4-dione-µM range--[8]

Experimental Protocols

The following protocols describe plausible synthetic routes to generate diverse heterocyclic analogs from this compound. These are general procedures that may require optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) to achieve the desired products in high yields.

Protocol 1: Synthesis of Spiro-Dihydropyridine Analogs via Hantzsch Reaction

This protocol describes a one-pot, three-component synthesis of a spiro-dihydropyridine derivative. Dihydropyridines are a class of compounds known for their activity as calcium channel blockers and have potential applications in cardiovascular diseases and oncology.[9][10]

Materials:

  • This compound

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Ammonium acetate

  • Ethanol

  • Ceric Ammonium Nitrate (CAN) (optional, as a catalyst)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a round bottom flask, add this compound (1.0 eq), the β-ketoester (2.0 eq), and ammonium acetate (1.2 eq).

  • Add ethanol as the solvent.

  • If using a catalyst, add a catalytic amount of CAN (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired spiro-dihydropyridine analog.

Protocol 2: Synthesis of Spiro-Dihydropyrimidinone Analogs via Biginelli Reaction

This protocol outlines the synthesis of a spiro-dihydropyrimidinone derivative. Dihydropyrimidinones are known for a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[11][12]

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Urea or thiourea

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) or Brønsted acid (e.g., HCl)

  • Solvent (e.g., ethanol, or solvent-free)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser or microwave reactor

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round bottom flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), the β-dicarbonyl compound (1.0 eq), and urea or thiourea (1.5 eq).

  • Add the acid catalyst (e.g., 0.1 eq of Yb(OTf)₃).

  • If using a solvent, add ethanol. For a solvent-free reaction, proceed to the next step.

  • Stir the mixture at room temperature, heat to reflux, or irradiate in a microwave reactor.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • If a precipitate forms, filter and wash the solid.

  • If no precipitate forms, remove the solvent and purify the residue by column chromatography to yield the spiro-dihydropyrimidinone analog.

Protocol 3: Synthesis of Spiro-Aminothiophene Analogs via Gewald Reaction

This protocol details the synthesis of a spiro-aminothiophene derivative. 2-Aminothiophenes are important intermediates in the synthesis of various biologically active compounds, including anticancer and anti-inflammatory agents.[13][14]

Materials:

  • This compound

  • An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • A base (e.g., morpholine, triethylamine, or an ionic liquid)

  • Solvent (e.g., ethanol, or solvent-free)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser or microwave reactor

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round bottom flask, add this compound (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add the solvent (if applicable) and the base (e.g., 0.2 eq of morpholine).

  • Stir the reaction mixture at room temperature or heat to reflux. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the spiro-aminothiophene analog.

Visualizations

Signaling Pathway Diagrams

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Function cluster_mdm2_regulation MDM2 Regulation cluster_drug_intervention Therapeutic Intervention DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Hypoxia Hypoxia Hypoxia->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2 MDM2 p53->MDM2 Upregulates p53_degradation p53 Degradation MDM2->p53_degradation Analog Developed Analog (MDM2 Inhibitor) Analog->MDM2 Inhibits

Caption: MDM2-p53 signaling pathway and point of intervention.

PIM1_Kinase_Pathway cluster_upstream Upstream Signaling cluster_pim1 PIM-1 Kinase Activation cluster_downstream Downstream Effects cluster_drug_intervention Therapeutic Intervention Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Growth_Factors Growth Factors Growth_Factors->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Transcription Cell_Cycle_Progression Cell Cycle Progression PIM1->Cell_Cycle_Progression Inhibition_of_Apoptosis Inhibition of Apoptosis PIM1->Inhibition_of_Apoptosis Cell_Survival Cell Survival PIM1->Cell_Survival Analog Developed Analog (PIM-1 Inhibitor) Analog->PIM1 Inhibits

Caption: PIM-1 kinase signaling pathway and point of intervention.

Experimental Workflow Diagram

Analog_Synthesis_Workflow cluster_reactions Analog Synthesis Start This compound Reaction_Choice Select Multi-Component Reaction Start->Reaction_Choice Hantzsch Hantzsch Reaction Reaction_Choice->Hantzsch Dihydropyridines Biginelli Biginelli Reaction Reaction_Choice->Biginelli Dihydropyrimidinones Gewald Gewald Reaction Reaction_Choice->Gewald Aminothiophenes Purification Purification and Characterization Hantzsch->Purification Biginelli->Purification Gewald->Purification Bio_Assay Biological Assays (e.g., MDM2, PIM-1) Purification->Bio_Assay SAR Structure-Activity Relationship (SAR) Studies Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Analytical techniques for characterizing 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in pharmaceutical synthesis, requires precise and reliable analytical methods to ensure its identity, purity, and stability. This document provides a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound is a halogenated aromatic compound. Its fundamental properties are crucial for its handling, storage, and application in further chemical synthesis.

PropertyValueSource
CAS Number 179064-61-0[1]
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [1]
Physical Form Solid
Purity Typically ≥90% or ≥95%[1]
IUPAC Name This compound

Analytical Characterization Workflow

A multi-technique approach is essential for the complete characterization of this compound. The following workflow ensures comprehensive analysis of the compound's identity, purity, and thermal properties.

G cluster_input Input cluster_analysis Analytical Workflow cluster_output Output Compound 1-(2-Fluorophenyl)-4- oxocyclohexane-1-carbonitrile Sample Identity Identity Confirmation Compound->Identity Purity Purity & Impurity Profile Compound->Purity Thermal Thermal Properties Compound->Thermal NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FT-IR Spectroscopy Identity->FTIR HPLC HPLC / UPLC Purity->HPLC GCMS GC-MS Purity->GCMS DSC Differential Scanning Calorimetry (DSC) Thermal->DSC TGA Thermogravimetric Analysis (TGA) Thermal->TGA Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure Quant Purity Assay (%) HPLC->Quant GCMS->Quant Stability Thermal Stability Profile DSC->Stability TGA->Stability

Caption: General workflow for analytical characterization.

Spectroscopic Techniques

Spectroscopic methods are vital for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen and fluorine framework of the molecule, confirming the connectivity of atoms.

Experimental Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Ensure the sample is fully dissolved before analysis.

  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Experiments :

    • ¹H NMR : Provides information on the number of different types of protons and their neighboring environments. Expected signals would include multiplets in the aromatic region (for the fluorophenyl group) and aliphatic region (for the cyclohexanone ring).

    • ¹³C NMR : Determines the number of non-equivalent carbons. Expected signals include those for the nitrile carbon, carbonyl carbon, aromatic carbons, and aliphatic carbons.

    • ¹⁹F NMR : Specifically identifies the fluorine atom, which is expected to appear as a single signal, potentially coupled to nearby protons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol:

  • Technique : Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation : For ESI, dissolve a small amount of the sample (~1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile to create a dilute solution for direct infusion or LC-MS analysis. For EI (typically with GC-MS), sample preparation follows the GC protocol.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass determination or a quadrupole mass spectrometer for routine analysis.

  • Expected Results : The primary result is the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, which should correspond to the compound's molecular weight (217.24 g/mol ).[1] The fragmentation pattern can help confirm the presence of the fluorophenyl and cyanocyclohexanone moieties.

Chromatographic Techniques

Chromatography is essential for separating the target compound from impurities, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity assessment and quantification of non-volatile compounds like this compound.[2]

Experimental Protocol:

  • Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute as needed to fall within the instrument's linear range.

  • Instrumentation and Conditions :

    • System : An HPLC or UPLC system with a UV detector.

    • Column : A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally suitable.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

    • Injection Volume : 5-10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds and impurities.[2]

G cluster_workflow GC-MS Analysis Workflow Prep 1. Sample Preparation ~1 mg/mL in Dichloromethane Inject 2. Injection 1 µL, Splitless Mode Prep->Inject Separate 3. GC Separation HP-5ms Column Inject->Separate Ionize 4. Ionization Electron Ionization (70 eV) Separate->Ionize Detect 5. MS Detection Scan m/z 50-500 Ionize->Detect Analyze 6. Data Analysis Identify Peaks & Fragments Detect->Analyze

Caption: Workflow for GC-MS analysis.

Experimental Protocol:

  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[2]

  • Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890 GC or equivalent.[2]

    • Mass Spectrometer : Agilent 5977 MS or equivalent, capable of electron ionization (EI) at 70 eV.[2]

    • Column : HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.[2]

    • Injector Temperature : 250°C.[2]

    • Injection Volume : 1 µL (splitless mode).[2]

    • Oven Program :

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.[2]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2]

Thermal Analysis

Thermal analysis techniques provide critical information on the compound's melting point, decomposition temperature, and overall thermal stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and other thermal transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition.

Experimental Protocol:

  • Sample Preparation : Accurately weigh 2-5 mg of the sample into an appropriate aluminum (DSC) or ceramic (TGA) pan.[2]

  • Instrumentation and Conditions :

    • Instrument : TA Instruments Q-series or equivalent.[2]

    • Temperature Range :

      • DSC : 25°C to a temperature above the expected melting point.

      • TGA : 25°C to 600°C.[2]

    • Heating Rate : 10 °C/min.[2]

    • Atmosphere : Nitrogen at a flow rate of 50 mL/min.[2]

  • Expected Results : DSC will show an endothermic peak corresponding to the melting point of the crystalline solid. TGA will show a mass loss curve, with the onset temperature indicating the beginning of thermal decomposition.

Summary of Analytical Techniques

TechniqueParameter MeasuredPurpose
¹H, ¹³C, ¹⁹F NMR Chemical Shift (ppm), Coupling Constants (Hz)Unambiguous structural confirmation and identification.
Mass Spectrometry Mass-to-charge ratio (m/z)Molecular weight determination and structural fragmentation analysis.
FT-IR Wavenumber (cm⁻¹)Identification of key functional groups (C=O, C≡N, C-F).
HPLC-UV Retention Time (min), Peak AreaPurity assessment, quantification, and separation from non-volatile impurities.
GC-MS Retention Time (min), Mass SpectrumPurity assessment and identification of volatile/semi-volatile impurities.
DSC Heat Flow (W/g)Determination of melting point and other phase transitions.
TGA Weight Loss (%)Assessment of thermal stability and decomposition profile.

References

Application Notes and Protocols for Fluorophenyl-Carbonitrile Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Note: Due to the limited availability of specific data on 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile in anticancer research, this document focuses on the broader class of pyrimidine-5-carbonitrile derivatives incorporating a fluorophenyl moiety . These compounds are structurally related and have been investigated for their potential as anticancer agents. The methodologies and data presented are representative of the evaluation of this class of molecules in oncological research.

Introduction

The development of novel small-molecule inhibitors targeting key signaling pathways in cancer is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those containing pyrimidine-5-carbonitrile scaffolds, have emerged as a promising class of therapeutic candidates. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. Various derivatives of pyrimidine-5-carbonitrile have demonstrated significant cytotoxic activity against a range of cancer cell lines.

These compounds often exert their anticancer effects by inhibiting critical cellular enzymes and pathways, such as the Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade, which are frequently dysregulated in tumors. This document provides an overview of the synthesis, potential mechanisms of action, and protocols for the preclinical evaluation of these fluorophenyl-containing carbonitrile derivatives as potential anticancer drugs.

General Synthesis of Pyrimidine-5-Carbonitrile Derivatives

A common method for synthesizing the core pyrimidine-5-carbonitrile structure is the Biginelli reaction. This one-pot cyclocondensation involves an aldehyde (e.g., a fluorobenzaldehyde), a β-ketoester (e.g., ethyl cyanoacetate), and a urea or thiourea derivative.

A representative synthetic scheme is as follows: A mixture of 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea is refluxed in the presence of a base like anhydrous potassium carbonate (K2CO3) to yield the precursor 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[1]. This precursor can then be further modified to create a library of derivatives for screening.

Potential Mechanisms of Action

Dual EGFR and COX-2 Inhibition

A significant number of pyrimidine-5-carbonitrile derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[1] Both pathways are crucial in cancer progression, contributing to cell proliferation, apoptosis resistance, angiogenesis, and invasion.[1][2] The simultaneous inhibition of these two targets is a promising strategy to overcome resistance mechanisms that can arise when targeting a single pathway.[2][3] EGFR activation leads to downstream signaling through pathways like RAS/MAPK and PI3K/AKT, while COX-2 promotes inflammation and angiogenesis.

EGFR_COX2_Pathway cluster_0 Cell Membrane receptor EGFR pi3k PI3K receptor->pi3k ras RAS receptor->ras drug Pyrimidine-5-Carbonitrile Derivative drug->receptor Inhibits cox2 COX-2 drug->cox2 Inhibits prostaglandins Prostaglandins cox2->prostaglandins proliferation Cell Proliferation, Survival, Angiogenesis prostaglandins->proliferation akt AKT pi3k->akt akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Dual inhibition of EGFR and COX-2 pathways.
PI3K/AKT Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is one of the most frequently over-activated pathways in human cancers.[4][5] The pathway is activated by receptor tyrosine kinases (RTKs) like EGFR, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which recruits and activates AKT. Activated AKT proceeds to phosphorylate a multitude of downstream targets that promote cell cycle progression and inhibit apoptosis.[6][7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[8] Some pyrimidine-5-carbonitrile derivatives have been shown to inhibit this pathway, leading to apoptosis.

PI3K_AKT_Pathway cluster_0 Cell Membrane rtk Growth Factor Receptor (e.g., EGFR) pi3k PI3K rtk->pi3k Activates drug Pyrimidine-5-Carbonitrile Derivative drug->pi3k Inhibits akt AKT drug->akt Inhibits pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) akt->downstream Activates/ Inhibits pten PTEN pten->pip3 Inhibits outcome Cell Growth, Proliferation, Survival downstream->outcome

Caption: Inhibition of the PI3K/AKT signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of pyrimidine-5-carbonitrile derivatives is typically assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory percentage (GI%) are common metrics.

Table 1: IC50 Values of Selected Pyrimidine-5-Carbonitrile Derivatives.

CompoundCell LineIC50 (µM)Target(s)Reference
4e Colo 205 (Colon)1.66EGFR/COX-2[1]
4f Colo 205 (Colon)1.83EGFR/COX-2[1]
11b HCT-116 (Colon)3.37EGFR[9][10]
11b HepG-2 (Liver)3.04EGFR[9][10]
11b MCF-7 (Breast)4.14EGFR[9][10]
11b A549 (Lung)2.4EGFR[9][10]
3b MCF-7 (Breast)0.054 (5.4 µM)COX-2[11]
5b A549 (Lung)0.084 (8.4 µM)COX-2[11]

Table 2: Growth Inhibition of Selected Pyrimidine-5-Carbonitrile Derivatives.

CompoundCell LineGrowth Inhibition (GI%)Reference
2b OVCAR-4 (Ovarian)73.14%[1]
2b 786-0 (Renal)84.82%[1]
4b HOP-62 (Lung)75.65%[1]
4b SNB-75 (CNS)82.51%[1]
4c NCI-H226 (Lung)76.22%[1]

Experimental Protocols

A standardized workflow is essential for evaluating the anticancer potential of novel compounds. This typically involves initial in vitro cytotoxicity screening, followed by mechanistic studies to identify the mode of action, and finally, in vivo validation in animal models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation synthesis Compound Synthesis & Characterization mtt Cytotoxicity Screening (MTT Assay) synthesis->mtt ic50 IC50 Determination mtt->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V) mechanistic->apoptosis western_blot Western Blot (Target Protein Expression) mechanistic->western_blot animal_model Animal Model (e.g., EAC Xenograft) mechanistic->animal_model efficacy Tumor Growth Inhibition & Survival Analysis animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: General workflow for anticancer drug evaluation.
Protocol 5.1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14][15]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 5.2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]

Materials:

  • 6-well plates

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add them dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[18] Fix overnight or for at least 2 hours at 4°C.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 5.3: Western Blotting

Western blotting is used to detect specific proteins in a sample and can confirm the modulation of target proteins (e.g., EGFR, AKT, p-AKT, caspases) by the test compound.[19]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound. Lyse the cells using ice-cold lysis buffer.[20][21] Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.[22]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Protocol 5.4: In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a widely used transplantable tumor model in mice to evaluate the in vivo efficacy of potential anticancer agents.[23][24]

Materials:

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Test compound formulated for intraperitoneal (i.p.) injection

  • Sterile saline

  • Standard drug (e.g., cisplatin or bleomycin) for positive control

  • Syringes and needles

Procedure:

  • Tumor Inoculation: Propagate EAC cells in donor mice. Aspirate the ascitic fluid and dilute with sterile saline. Inject a defined number of EAC cells (e.g., 2.5 x 10^6 cells) intraperitoneally into the experimental mice.[24][25]

  • Animal Grouping: Divide the mice into groups (n=6-8 per group):

    • Group 1: Normal control (no tumor, no treatment)

    • Group 2: EAC control (tumor-bearing, treated with vehicle)

    • Group 3: Test compound group(s) (tumor-bearing, treated with different doses of the compound)

    • Group 4: Positive control (tumor-bearing, treated with a standard anticancer drug)

  • Treatment: Begin treatment 24 hours after tumor inoculation. Administer the test compound, vehicle, or standard drug via i.p. injection daily or on a specified schedule for a set period (e.g., 9-10 days).

  • Monitoring and Endpoint Analysis: Monitor the mice daily for body weight, general health, and survival.

  • Efficacy Parameters: After the treatment period, sacrifice the mice and collect the ascitic fluid. Measure:

    • Tumor Volume: The volume of the collected ascitic fluid.

    • Viable Tumor Cell Count: Use a hemocytometer and trypan blue staining to count viable cells.

    • Mean Survival Time (MST) and Increase in Life Span (% ILS): Monitor a separate set of animals to record survival time. Calculate % ILS = [(MST of treated group / MST of control group) - 1] x 100.

    • Hematological Parameters: Analyze blood samples for changes in RBC, WBC, and hemoglobin levels.[23]

  • Data Analysis: Compare the parameters between the treated groups and the EAC control group to determine the in vivo antitumor efficacy of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired scale of purification.

Q2: How do I choose the right solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For polar fluorinated molecules, common choices include alcohols like ethanol or isopropanol. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude material.

Q3: What are the typical conditions for column chromatography of this compound?

A3: For column chromatography, silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.

Q4: What are the potential impurities I might encounter?

A4: Impurities can originate from starting materials, by-products of the synthesis reaction, or degradation of the product. Common impurities may include unreacted starting materials such as 2-fluorophenylacetonitrile and an appropriate Michael acceptor, or by-products from side reactions.[1][2][3][4] The specific impurities will depend on the synthetic route used.

Q5: My compound oils out during recrystallization. What should I do?

A5: "Oiling out" can occur with polar compounds. To remedy this, you can try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly to encourage crystal formation. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Gradually add more solvent. If the compound still doesn't dissolve, the chosen solvent may be unsuitable. Perform a new solvent screen.
No crystals form upon cooling Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a pure crystal can also be effective.
Poor recovery of the purified product The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is cooled sufficiently in an ice bath before filtration. For premature crystallization, use a heated funnel for hot filtration and ensure all equipment is hot.
Product is still impure after recrystallization Inappropriate solvent choice that does not effectively separate the impurity.Re-evaluate the solvent system. A different single solvent or a mixed solvent system might be necessary. A second recrystallization may be required.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds Incorrect mobile phase composition.Optimize the eluent system using TLC. A less polar solvent system will generally result in slower elution and potentially better separation. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
Compound is stuck on the column The compound is too polar for the chosen eluent system.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent might be necessary.
Cracks in the silica gel bed Improperly packed column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A cracked column will lead to poor separation.
Product elutes with impurities The chosen solvent system is not selective enough.Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or acetone might change the selectivity of the separation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and may require optimization based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flask

  • Hotplate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution gently boiled for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Quantitative Data (Expected):

ParameterValue
Typical Yield 70-85%
Expected Purity (by HPLC) >99.0%
Protocol 2: Column Chromatography

This protocol provides a general procedure for purification using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.[5][6][7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). This solution can be directly loaded onto the column, or pre-adsorbed onto a small amount of silica gel which is then added to the top of the column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity. The appropriate solvent ratios should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Quantitative Data (Expected):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Typical Yield 60-80%
Expected Purity (by HPLC) >99.5%

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow Crude_R Crude Product Dissolve Dissolve in Hot Solvent Crude_R->Dissolve Filter_Hot Hot Filtration Dissolve->Filter_Hot Remove insolubles Cool Cool to Crystallize Filter_Hot->Cool Filter_Cold Vacuum Filtration Cool->Filter_Cold Collect crystals Dry_R Dry Crystals Filter_Cold->Dry_R Pure_R Pure Product Dry_R->Pure_R Crude_C Crude Product Load Load onto Silica Column Crude_C->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_C Pure Product Evaporate->Pure_C

Caption: Purification workflows for this compound.

TroubleshootingRecrystallization Start Recrystallization Problem NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Impure Product Still Impure Start->Impure Sol_NoCrystals1 Concentrate Solution NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Scratch/Seed NoCrystals->Sol_NoCrystals2 Sol_OilingOut1 Use More Solvent OilingOut->Sol_OilingOut1 Sol_OilingOut2 Cool Slowly OilingOut->Sol_OilingOut2 Sol_LowYield1 Cool Thoroughly LowYield->Sol_LowYield1 Sol_Impure1 Change Solvent Impure->Sol_Impure1

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the base-catalyzed alkylation of 2-fluorophenylacetonitrile with a protected form of 1,4-cyclohexanedione, such as 1,4-dioxaspiro[4.5]decan-8-one, followed by acidic deprotection to reveal the ketone functionality. This two-step approach prevents side reactions associated with the unprotected ketone.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 2-fluorophenylacetonitrile and 1,4-dioxaspiro[4.5]decan-8-one. A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is required to deprotonate the acetonitrile. Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are crucial to prevent quenching of the strong base. The deprotection step typically utilizes an aqueous acid solution, such as hydrochloric acid (HCl).

Q3: What are the most critical parameters to control during the synthesis?

Maintaining anhydrous conditions during the alkylation step is paramount to prevent the deactivation of the strong base and ensure the formation of the desired carbanion. Temperature control is also important; the deprotonation is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Complete removal of the protecting group during the hydrolysis step is also critical for obtaining the final product in high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete deprotonation of 2-fluorophenylacetonitrile: This can be due to insufficient or deactivated base. 2. Presence of moisture: Water will quench the strong base. 3. Low reactivity of the electrophile: The protected cyclohexanone may not be sufficiently reactive.1. Use a fresh, high-purity strong base. Ensure the correct stoichiometry is used. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a more reactive electrophile or increasing the reaction temperature after the initial deprotonation.
Presence of unreacted 2-fluorophenylacetonitrile 1. Insufficient base: Not all the starting material was deprotonated. 2. Inefficient alkylation: The formed carbanion did not react completely with the electrophile.1. Increase the molar equivalent of the base. 2. Increase the reaction time or temperature for the alkylation step.
Formation of a significant amount of 2,2-bis(2-fluorophenyl)acetonitrile (Dimerization) Self-condensation of 2-fluorophenylacetonitrile: This can occur if the electrophile is added too slowly or if the reaction temperature is too high during deprotonation.Add the electrophile promptly after the deprotonation step. Maintain a low temperature during the deprotonation and initial phase of the alkylation.
Presence of an impurity with a mass corresponding to the addition of two cyclohexanone units Dialkylation: The product carbanion reacts with another molecule of the electrophile.Use a slight excess of the 2-fluorophenylacetonitrile to ensure the electrophile is consumed.
Incomplete deprotection of the ketal 1. Insufficient acid concentration or reaction time: The hydrolysis reaction did not go to completion. 2. Low temperature: The deprotection reaction may be slow at low temperatures.1. Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. 2. Gently warm the reaction mixture to facilitate the hydrolysis.
Formation of colored impurities Side reactions or degradation: This can be caused by prolonged heating, strong acidic or basic conditions, or the presence of oxygen.Minimize reaction times and use moderate temperatures. Purify the final product promptly after synthesis. Consider degassing solvents to remove oxygen.

Experimental Protocols

A representative experimental protocol for the synthesis is as follows:

Step 1: Synthesis of 8-(2-Fluorophenyl)-8-cyano-1,4-dioxaspiro[4.5]decane

  • To a solution of 2-fluorophenylacetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 8-(2-fluorophenyl)-8-cyano-1,4-dioxaspiro[4.5]decane in a mixture of acetone and 2M aqueous HCl.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the deprotection by TLC.

  • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Impurity Identification and Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis.

G start Start Synthesis alkylation Step 1: Alkylation start->alkylation analysis1 Analyze Crude Alkylation Product (TLC, LC-MS, NMR) alkylation->analysis1 deprotection Step 2: Deprotection analysis2 Analyze Final Crude Product (TLC, LC-MS, NMR) deprotection->analysis2 analysis1->deprotection Proceed troubleshoot1 Troubleshoot Alkylation analysis1->troubleshoot1 Impurities Detected? troubleshoot2 Troubleshoot Deprotection analysis2->troubleshoot2 Impurities Detected? purification Purification (Column Chromatography, Recrystallization) analysis2->purification Proceed troubleshoot1->alkylation Optimize Conditions unreacted_sm Unreacted Starting Materials? troubleshoot1->unreacted_sm dimer Dimerization Product? troubleshoot1->dimer dialkylation Dialkylation Product? troubleshoot1->dialkylation troubleshoot2->deprotection Optimize Conditions incomplete_deprotection Incomplete Deprotection? troubleshoot2->incomplete_deprotection final_product Pure Product purification->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 179064-61-0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, which is likely achieved through a Michael addition reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most probable synthetic route for 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile?

A1: The synthesis of 4-aryl-4-cyanocyclohexanones typically involves the Michael addition of an arylacetonitrile to an α,β-unsaturated ketone.[1] For the target molecule, the likely pathway is the reaction of 2-fluorophenylacetonitrile with a cyclohexenone derivative in the presence of a base.

Q2: My reaction shows low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A2: Low or no yield in a Michael addition can stem from several factors. A systematic approach to troubleshooting is recommended.[2]

  • Incorrect Base Selection: The chosen base might be too weak to effectively deprotonate the 2-fluorophenylacetonitrile or too strong, leading to side reactions.

    • Solution: Select a base with an appropriate pKa. For arylacetonitriles, stronger, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are often required.[2]

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent that dissolves both the arylacetonitrile and the cyclohexenone derivative. Polar aprotic solvents such as THF, DMF, or DMSO are generally effective.[2]

  • Unfavorable Reaction Temperature: The reaction may be sensitive to temperature.

    • Solution: Optimize the reaction temperature. Some Michael additions are reversible and may require lower temperatures to favor the product, while others might need heating to proceed at a reasonable rate. It is often recommended to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature.[2]

  • Steric Hindrance: Bulky substituents on either the nucleophile or the Michael acceptor can impede the reaction.

    • Solution: While the core structures are set, using a less sterically hindered base might be beneficial.

Q3: I am observing the formation of multiple side products. What are the likely side reactions and how can they be minimized?

A3: Side product formation is a common issue in Michael additions.

  • 1,2-Addition: Instead of the desired 1,4-conjugate addition, the nucleophile may attack the carbonyl group directly (1,2-addition). This is more common with highly reactive (less stable) nucleophiles.[3]

    • Solution: Use reaction conditions that favor 1,4-addition. This includes using a more stabilized enolate (though in this case, the nucleophile is fixed) and often lower reaction temperatures.

  • Polymerization of the Michael Acceptor: α,β-Unsaturated ketones can polymerize in the presence of a strong base.

    • Solution: Add the base slowly to a solution of the nucleophile and then add the Michael acceptor, also slowly, at a controlled temperature.

  • Self-condensation of the Cyclohexenone: The enolizable cyclohexenone can undergo self-condensation reactions.

    • Solution: Similar to preventing polymerization, controlling the addition rate and temperature can minimize this side reaction.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (2-fluorophenylacetonitrile and the cyclohexenone derivative) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Experimental Protocols

Proposed Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluorophenylacetonitrile (1 equivalent) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base such as sodium hydride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

  • Michael Acceptor Addition: Slowly add a solution of 2-cyclohexen-1-one (1 equivalent) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.

Data Presentation

To optimize the reaction conditions, it is crucial to systematically vary key parameters and record the outcomes. The following table provides a template for organizing experimental data.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC/NMR) Notes
1NaH (1.1)THF0 to RT12
2t-BuOK (1.1)THF0 to RT12
3LDA (1.1)THF-78 to RT12
4NaH (1.1)DMF0 to RT12
5NaH (1.1)DMSORT12

Visualizations

Proposed Reaction Pathway

G A 2-Fluorophenylacetonitrile C Enolate Intermediate A->C Deprotonation B Base (e.g., NaH) B->C E Michael Adduct (Enolate) C->E 1,4-Conjugate Addition D 2-Cyclohexen-1-one (Michael Acceptor) D->E G 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile (Final Product) E->G Protonation F Proton Source (Work-up) F->G

Caption: Proposed reaction pathway for the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile via a base-catalyzed Michael addition.

Troubleshooting Workflow

G Start Low or No Product Yield CheckBase Is the base strong enough? Start->CheckBase ChangeBase Use a stronger base (e.g., NaH, t-BuOK, LDA) CheckBase->ChangeBase No CheckSolvent Are reactants soluble? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Change solvent (e.g., THF, DMF, DMSO) CheckSolvent->ChangeSolvent No CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp OptimizeTemp Vary temperature (e.g., -78°C, 0°C, RT) CheckTemp->OptimizeTemp No CheckSideRxns Side products observed? CheckTemp->CheckSideRxns Yes OptimizeTemp->CheckSideRxns OptimizeConditions Optimize addition rate and temperature to minimize side reactions CheckSideRxns->OptimizeConditions Yes End Successful Synthesis CheckSideRxns->End No OptimizeConditions->End

Caption: A logical workflow for troubleshooting low-yield Michael addition reactions in the synthesis of the target compound.

References

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues during the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is typically achieved through a Michael addition reaction.[1][2][3] This is a conjugate 1,4-addition where a carbanion, generated from 2-fluorophenylacetonitrile, acts as the "Michael donor" (nucleophile).[2][4] It attacks the β-carbon of cyclohexenone, which serves as the "Michael acceptor" (electrophile).[2][4]

Q2: My reaction yield is significantly lower than expected. What are the most common areas to investigate?

A2: Low yields in this synthesis often stem from one of four areas:

  • Purity of Starting Materials: Impurities in reactants or the presence of water can inhibit the reaction or promote side reactions.

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and must be optimized.[5][6]

  • Competing Side Reactions: Unwanted reactions, such as 1,2-addition or polymerization, can consume starting materials and reduce the yield of the desired product.[7]

  • Work-up and Purification: The product may be lost or degraded during the quenching, extraction, or purification steps.[5]

Q3: How does the choice of base impact the reaction?

A3: The base is crucial for deprotonating the α-carbon of 2-fluorophenylacetonitrile to form the nucleophilic carbanion.[2] The base's strength and steric properties are important.

  • Insufficiently strong base: Will result in incomplete formation of the carbanion and, therefore, low conversion.

  • Excessively strong or non-hindered base: Can promote side reactions like the self-condensation of cyclohexenone or polymerization. Commonly used bases for Michael additions include sodium ethoxide, potassium tert-butoxide, or sodium hydride. The reaction may be catalytic in base if the product is not easily deprotonated.[2]

Q4: I see multiple spots on my TLC analysis of the crude product. What are the likely side products?

A4: The formation of multiple products is a common issue. Potential side products include:

  • 1,2-Addition Product: The nucleophile attacks the carbonyl carbon instead of the β-carbon. This is more likely with "harder" nucleophiles or under certain kinetic conditions.[7][8]

  • Polymerization Product: Cyclohexenone can polymerize in the presence of a strong base.

  • Self-Condensation Product: An aldol-type condensation of two cyclohexenone molecules.

  • Unreacted Starting Materials: Indicating an incomplete reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation

This section addresses scenarios where the reaction fails to proceed or results in very low conversion of starting materials.

Possible Cause & Troubleshooting Step

  • Inactive Base: The base may have degraded due to improper storage (e.g., exposure to moisture).

    • Solution: Use a fresh bottle of base or titrate the base to determine its activity. For instance, use freshly prepared sodium ethoxide or a new, sealed container of potassium tert-butoxide.

  • Presence of Water: The reaction is highly sensitive to moisture, which will quench the carbanion.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dry starting materials if necessary.

  • Suboptimal Temperature: The reaction temperature may be too low, preventing the reaction from overcoming its activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress by TLC. Some Michael additions require heating to proceed at a reasonable rate.[9]

Issue 2: High Proportion of Side Products

This section focuses on optimizing selectivity towards the desired 1,4-addition product.

Possible Cause & Troubleshooting Step

  • Incorrect Base/Solvent Combination: The reaction conditions may be favoring competing pathways.

    • Solution: Systematically optimize the reaction conditions. The choice of solvent can significantly influence the reaction's outcome.[6] A non-polar solvent might be preferable to a polar one, or vice-versa, depending on how it solvates the intermediates.

  • Thermodynamic vs. Kinetic Control: The reaction may be run under conditions that favor the kinetic (often 1,2-addition) product.

    • Solution: Michael additions are often thermodynamically favorable.[4] Running the reaction at a lower temperature for a longer duration can favor the formation of the more stable 1,4-adduct.

The following table provides an example of how reaction conditions can be varied to optimize the yield.

Parameter Condition A Condition B Condition C Rationale for Optimization
Base Sodium EthoxidePotassium tert-ButoxideSodium HydrideVarying base strength and steric hindrance can control the rate of carbanion formation and minimize side reactions.
Solvent EthanolTHF (anhydrous)DMSO (anhydrous)Solvent polarity affects the solubility of reactants and the stability of intermediates, influencing the reaction pathway.[6]
Temperature 0 °C to RT-20 °C to 0 °C50 °CLower temperatures can increase selectivity for the thermodynamic product, while higher temperatures can increase the reaction rate.[6]
Addition Order Base to ReactantsAcetonitrile to BaseCyclohexenone to YlideSlow addition of the electrophile (cyclohexenone) to the pre-formed nucleophile can minimize polymerization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a representative procedure and may require optimization.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.

    • To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous solvent (e.g., 50 mL of THF).

  • Carbanion Formation:

    • Add the base (e.g., 1.1 equivalents of sodium hydride) to the solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

    • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Michael Addition:

    • Slowly add a solution of cyclohexenone (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[10]

  • Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.[5]

Visual Diagrams

Reaction Pathway

Reaction_Pathway Synthesis via Michael Addition Reactant1 2-Fluorophenylacetonitrile Intermediate Resonance-Stabilized Carbanion (Nucleophile) Reactant1->Intermediate Deprotonation Reactant2 Cyclohexenone Product This compound Reactant2->Product Base + Base (e.g., NaH) Intermediate->Product 1,4-Conjugate Addition

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_analysis Analysis & Purification Start Low Yield Observed CheckPurity Check Purity of Reactants & Solvents Start->CheckPurity Is purity confirmed? OptimizeBase Optimize Base (Type, Equiv.) Start->OptimizeBase Are conditions optimal? AnalyzeCrude Analyze Crude by TLC/LCMS for Side Products Start->AnalyzeCrude Are side products dominant? CheckAnhydrous Ensure Anhydrous Conditions CheckPurity->CheckAnhydrous Action1 Action: Use fresh/purified reagents. Dry solvents. CheckAnhydrous->Action1 OptimizeTemp Optimize Temperature (e.g., -20°C to 50°C) OptimizeBase->OptimizeTemp OptimizeTime Optimize Reaction Time (Monitor by TLC) OptimizeTemp->OptimizeTime Action2 Action: Test different bases/solvents. Vary temperature. OptimizeTime->Action2 OptimizePurification Optimize Purification (e.g., Chromatography) AnalyzeCrude->OptimizePurification Action3 Action: Adjust conditions to favor 1,4-addition. Modify work-up. OptimizePurification->Action3

Caption: A logical workflow for diagnosing low product yield.

References

Stability issues of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the hydrolysis of the nitrile group and potential reactions involving the ketone functionality, particularly under strong acidic or basic conditions and at elevated temperatures. The α-aryl-α-cyano ketone structure can be susceptible to degradation, leading to the formation of impurities that may affect experimental outcomes.

Q2: What are the likely degradation products under acidic conditions?

A2: Under acidic conditions, the nitrile group is susceptible to hydrolysis. Initially, it can hydrolyze to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. The primary degradation product is likely 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid.

Q3: What are the likely degradation products under basic conditions?

A3: Under basic conditions, the nitrile group can also undergo hydrolysis to form a carboxylate salt. Therefore, the primary degradation product would be the corresponding salt of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid. Additionally, strong bases can promote enolate formation at the carbons alpha to the ketone, which could potentially lead to other side reactions or racemization if chiral centers are present.

Q4: Is the compound sensitive to light or temperature?

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis After Acidic Treatment

Symptoms:

  • Appearance of a new, more polar peak in the HPLC chromatogram.

  • A decrease in the peak area of the parent compound.

Possible Cause:

  • Acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Confirm Identity of Impurity: If possible, isolate the new peak and characterize it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm if it is the carboxylic acid derivative. The expected mass would correspond to the hydrolyzed product.

  • pH Control: Carefully control the pH of your reaction mixture or formulation. If possible, work at a pH where the compound exhibits maximum stability.

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.

  • Reaction Time: Minimize the exposure time to strongly acidic conditions.

Issue 2: Poor Recovery of the Compound from a Basic Aqueous Solution

Symptoms:

  • Low yield of the starting material after extraction from a basic aqueous solution.

  • Presence of a water-soluble impurity.

Possible Cause:

  • Base-catalyzed hydrolysis of the nitrile group to the corresponding carboxylate salt, which is more water-soluble than the parent compound.

Troubleshooting Steps:

  • Acidify Before Extraction: Before extracting with an organic solvent, carefully acidify the aqueous solution to protonate the carboxylate, making it less water-soluble and more extractable into the organic phase.

  • Use a Milder Base: If the experimental conditions permit, consider using a weaker base to minimize the rate of hydrolysis.

  • Temperature and Time: As with acidic conditions, minimize the temperature and the duration of exposure to basic conditions.

Data Presentation

Table 1: Summary of Potential Stability Issues and Degradation Products

ConditionPotential IssuePrimary Degradation ProductSecondary Degradation Products
Strong Acid (e.g., HCl, H₂SO₄) with Heat Nitrile Hydrolysis1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acidAmide intermediate
Strong Base (e.g., NaOH, KOH) with Heat Nitrile Hydrolysis1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylate saltAmide intermediate
Exposure to UV Light PhotodegradationUndeterminedUndetermined
Elevated Temperature Accelerated HydrolysisSame as acidic/basic conditionsSame as acidic/basic conditions

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • At time points 0, 4, 8, and 24 hours, withdraw an aliquot of the solution.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by HPLC, monitoring the disappearance of the parent peak and the appearance of any degradation products.

Protocol 2: Stability Assessment in a Basic Formulation

Objective: To assess the stability of the compound in a basic formulation.

Materials:

  • This compound

  • A buffered solution at pH 9 (e.g., borate buffer)

  • HPLC system with a C18 column

Procedure:

  • Prepare a solution of the compound in the pH 9 buffer at a concentration of 0.1 mg/mL.

  • Store the solution at room temperature (25°C) and at an elevated temperature (40°C), protected from light.

  • At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), take an aliquot from each storage condition.

  • Directly inject the aliquot into the HPLC system for analysis.

  • Quantify the amount of the parent compound remaining and any major degradation products.

Mandatory Visualization

Acid_Degradation_Pathway Parent This compound Intermediate Amide Intermediate Parent->Intermediate + H₂O, H⁺ Product 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid Intermediate->Product + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway.

Base_Degradation_Pathway Parent This compound Intermediate Amide Intermediate Parent->Intermediate + OH⁻ Product 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylate Intermediate->Product + OH⁻

Caption: Base-catalyzed hydrolysis pathway.

Troubleshooting_Workflow Start Unexpected Experimental Results CheckPurity Verify Purity of Starting Material Start->CheckPurity Degradation Suspect Degradation? CheckPurity->Degradation AcidBase Acidic or Basic Conditions? Degradation->AcidBase Yes End Problem Resolved Degradation->End No AcidPath Consider Nitrile Hydrolysis to Carboxylic Acid AcidBase->AcidPath Acidic BasePath Consider Nitrile Hydrolysis to Carboxylate AcidBase->BasePath Basic Optimize Optimize Conditions (pH, Temp, Time) AcidPath->Optimize BasePath->Optimize Optimize->End

Caption: Troubleshooting logical workflow.

Technical Support Center: 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical properties of its functional groups. The primary pathways are expected to be hydrolysis of the nitrile group and oxidation of the cyclohexanone ring.

Q2: What are the likely degradation products of this compound under experimental conditions?

A2: Based on the predicted degradation pathways, the following are potential degradation products:

  • Hydrolysis Products: The nitrile group can undergo hydrolysis to form an amide, which can be further hydrolyzed to a carboxylic acid.

  • Oxidation Products: The cyclohexanone ring is susceptible to oxidation, which can lead to ring-opening and the formation of dicarboxylic acids.[1][2]

  • Metabolic Products: In biological systems, the fluorophenyl group is generally stable, but the molecule could undergo hydroxylation or other phase I and phase II metabolic transformations.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of the parent compound and the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of the degradation products.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis, handling, and analysis of this compound.

Synthesis and Stability
Issue Possible Causes Troubleshooting Steps
Low yield during synthesis Incomplete reaction, side reactions, or product loss during workup.Optimize reaction conditions (temperature, reaction time, stoichiometry). Ensure anhydrous conditions if using moisture-sensitive reagents. Use appropriate extraction and purification techniques to minimize loss.
Product instability during storage Degradation due to hydrolysis or oxidation.Store the compound in a cool, dry, and dark place. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Formation of unexpected byproducts Presence of impurities in starting materials or reagents. Undesired side reactions.Use high-purity starting materials and reagents. Analyze byproducts by LC-MS or NMR to understand their structure and adjust reaction conditions accordingly.
Analytical Issues (HPLC)
Issue Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) Column degradation, improper mobile phase pH, or secondary interactions with the stationary phase.[1]Use a new or well-maintained column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a mobile phase additive (e.g., triethylamine) to reduce peak tailing.
Retention time shifts Inconsistent mobile phase composition, fluctuating column temperature, or column aging.[1]Prepare fresh mobile phase for each run. Use a column oven to maintain a constant temperature. Equilibrate the column thoroughly before each injection.
Baseline noise or drift Contaminated mobile phase, detector issues, or air bubbles in the system.[3]Filter and degas the mobile phase.[3] Purge the pump to remove air bubbles. Clean the detector cell.
Ghost peaks Contamination in the injection system or carryover from previous injections.Clean the injector and sample loop. Run blank injections with a strong solvent to wash the system.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[4]

1. Acidic Hydrolysis:

  • Prepare a solution of this compound in 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase and analyze by HPLC.

2. Basic Hydrolysis:

  • Prepare a solution of the compound in 0.1 M NaOH.

  • Follow the same incubation and sampling procedure as for acidic hydrolysis.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature or a slightly elevated temperature.

  • Monitor the reaction by taking aliquots at various time points and analyzing by HPLC.

4. Photodegradation:

  • Expose a solution of the compound to a controlled light source (e.g., UV lamp).

  • Simultaneously, keep a control sample in the dark.

  • Analyze both the exposed and control samples by HPLC at different time intervals.

Signaling Pathways and Experimental Workflows

degradation_pathway parent This compound amide 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxamide parent->amide Hydrolysis (H₂O/H⁺ or OH⁻) oxidized Ring-opened dicarboxylic acid parent->oxidized Oxidation (e.g., H₂O₂) acid 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid amide->acid Hydrolysis (H₂O/H⁺ or OH⁻) experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome acid Acidic Hydrolysis hplc HPLC Analysis acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photo Photodegradation photo->hplc lcms LC-MS Identification hplc->lcms stability Stability Profile hplc->stability pathway Degradation Pathway Elucidation lcms->pathway

References

How to improve the purity of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Problem: Low yield after recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound is too soluble at low temperatures, significant product loss will occur in the mother liquor.

    • Solution: Conduct small-scale solvent screening with a range of solvents of varying polarities. Good starting points for a polar molecule like this include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.

  • Excessive Solvent Usage: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Work quickly to minimize heat loss.

  • Incomplete Crystallization: The product may not have fully crystallized out of the solution.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Problem: The product "oils out" during recrystallization instead of forming crystals.

Possible Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a simple column chromatography "plug" to remove gross impurities before attempting recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supersaturated oil rather than forming an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.

    • Solution: Choose a lower-boiling point solvent in which the compound is still suitably soluble at elevated temperatures.

Problem: Poor separation during column chromatography.

Possible Causes & Solutions:

  • Incorrect Solvent System (Eluent): The polarity of the eluent may be too high, causing all components to elute quickly with little separation, or too low, resulting in the compound not moving from the origin.

    • Solution: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.

  • Column Overloading: Applying too much sample to the column will result in broad, overlapping bands.

    • Solution: As a general rule, use a mass of silica gel that is 50-100 times the mass of the crude product.

  • Improper Column Packing: Cracks, bubbles, or an uneven surface in the silica gel bed will lead to poor separation.

    • Solution: Carefully pack the column using a slurry method to ensure a uniform and compact bed. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.

  • Sample Application: Applying the sample in a large volume of a strong solvent can lead to band broadening.

    • Solution: Dissolve the sample in a minimal amount of the eluent or a weaker solvent and apply it carefully to the top of the column. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.

Problem: The purified product still shows the presence of starting materials or side-products by analytical methods (e.g., HPLC, GC-MS).

Possible Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress by TLC or HPLC to ensure it has reached completion before workup.

  • Formation of Closely Related Impurities: Side reactions, such as the formation of isomers or dialkylation products, can generate impurities that are difficult to separate due to similar polarities.

    • Solution: A high-resolution purification technique like preparative HPLC may be necessary. Alternatively, optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) can minimize the formation of these impurities.

  • Degradation of the Product: The compound may be unstable under the purification conditions (e.g., exposure to acidic or basic conditions, or high temperatures for extended periods).

    • Solution: Use neutral purification conditions where possible. If the compound is heat-sensitive, avoid prolonged heating during recrystallization and consider using a purification method that can be performed at room temperature, such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. If prepared via a Michael addition of 2-fluorophenylacetonitrile to a cyclohexenone precursor, potential impurities include:

  • Unreacted 2-fluorophenylacetonitrile.

  • Unreacted cyclohexenone precursor.

  • Products of side reactions, such as the formation of isomeric products or byproducts from polymerization of the cyclohexenone.

If a route involving the reaction of 2-fluorophenylacetonitrile with a 1,5-dihalopentane is used, potential impurities could be:

  • Unreacted starting materials.

  • Byproducts from elimination reactions of the dihalopentane.

  • Dialkylation products.

Q2: Which analytical techniques are best suited to assess the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Given the presence of a polar ketone and nitrile group, as well as a fluorophenyl ring, solvents of intermediate polarity are a good starting point. Consider trying ethanol, isopropanol, or ethyl acetate. If the compound is too soluble in these, a two-solvent system such as ethyl acetate/hexane or ethanol/water can be effective. In a two-solvent system, dissolve the compound in the minimum amount of the hot "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Q4: Can this compound be purified by distillation?

A4: Purification by distillation is generally only suitable for liquids or low-melting solids that are thermally stable at their boiling point. Given that this compound is a solid at room temperature and likely has a high boiling point, distillation is not a recommended method of purification as it may lead to decomposition.

Data Presentation

The following table summarizes hypothetical but realistic purity levels that can be expected from different purification techniques for this compound, starting from a crude purity of 85%.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Recovery (%)Notes
Single Recrystallization8595 - 9870 - 85Effective for removing impurities with significantly different solubility profiles.
Double Recrystallization95> 9950 - 70 (overall)Can achieve high purity but with lower overall recovery.
Flash Column Chromatography8598 - 99.580 - 95Good for removing a wide range of impurities, including those with similar polarity.
Preparative HPLC98> 99.960 - 80Ideal for achieving very high purity, especially for separating closely related isomers.

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., isopropanol) and heat the mixture. If the solid dissolves completely in a small amount of hot solvent and reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

2. Flash Column Chromatography Protocol

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). The desired compound should have an Rf of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purity_Troubleshooting_Workflow start Crude Product (Low Purity) recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (e.g., HPLC, TLC) recrystallization->check_purity1 high_purity High Purity Product (>99%) check_purity1->high_purity Yes oiling_out Product Oils Out? check_purity1->oiling_out No troubleshoot_oil Troubleshoot Oiling Out: - Slower cooling - Different solvent - Pre-purify oiling_out->troubleshoot_oil Yes low_yield Low Yield? oiling_out->low_yield No troubleshoot_oil->recrystallization troubleshoot_yield Troubleshoot Low Yield: - Minimize solvent - Cool thoroughly - Check mother liquor low_yield->troubleshoot_yield Yes column_chrom Perform Column Chromatography low_yield->column_chrom No, Purity Still Low troubleshoot_yield->recrystallization check_purity2 Check Purity (e.g., HPLC, TLC) column_chrom->check_purity2 check_purity2->high_purity Yes poor_separation Poor Separation? check_purity2->poor_separation No troubleshoot_sep Troubleshoot Separation: - Optimize eluent (TLC) - Check column packing - Reduce sample load poor_separation->troubleshoot_sep Yes prep_hplc Consider Preparative HPLC poor_separation->prep_hplc No, Impurities Co-elute troubleshoot_sep->column_chrom prep_hplc->high_purity

Caption: Troubleshooting workflow for improving the purity of this compound.

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the base-catalyzed Michael addition of 2-fluorophenylacetonitrile to cyclohex-2-en-1-one. This reaction forms the desired carbon-carbon bond at the β-position of the cyclohexenone ring.

Q2: What are the critical parameters to control during the synthesis?

The key parameters to control are the choice of base, reaction temperature, and solvent. The base must be strong enough to deprotonate the 2-fluorophenylacetonitrile to form the nucleophilic enolate but not so strong as to promote side reactions. Temperature control is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts. The solvent should be inert and capable of dissolving all reactants. Polar apathetic solvents like THF, DMF, or acetonitrile are often effective.

Q3: What are the expected yield and purity of the final product?

Yields can vary significantly based on the specific reaction conditions and purification methods. With an optimized protocol, yields can be moderate to high. The purity of the crude product can be improved through techniques such as column chromatography or recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may be too weak to deprotonate the 2-fluorophenylacetonitrile. 2. Poor Quality Reagents: Starting materials (2-fluorophenylacetonitrile or cyclohex-2-en-1-one) may be degraded or contain impurities. 3. Unfavorable Reaction Conditions: The reaction temperature may be too low, or the solvent may not be appropriate.1. Base Selection: Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Reagent Purity: Ensure the purity of starting materials using techniques like distillation or recrystallization. 3. Optimize Conditions: Gradually increase the reaction temperature and screen different aprotic solvents (e.g., THF, DMF).
Formation of a Major Side Product 1. 1,2-Addition Product: The nucleophile may have attacked the carbonyl carbon instead of the β-carbon of the enone. This is more likely with harder nucleophiles or certain reaction conditions. 2. Self-Condensation of Cyclohexenone: The base may be promoting the self-condensation of the cyclohex-2-en-1-one starting material.1. Favor 1,4-Addition: Use a "softer" nucleophile precursor or a less reactive form of the nucleophile. Using a weaker base or lower temperatures can also favor 1,4-addition. 2. Control Base Addition: Add the base slowly to a solution of the 2-fluorophenylacetonitrile and cyclohex-2-en-1-one at a low temperature to minimize self-condensation.
Presence of Multiple Impurities 1. Hydrolysis of Nitrile: The nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid during workup or purification if acidic or strongly basic conditions are used. 2. Epimerization: The stereocenter created during the reaction can epimerize under basic conditions, leading to diastereomeric impurities. 3. Over-alkylation: While less common for this specific reaction, it's a potential side reaction in Michael additions where the product can react further.1. Neutral Workup: Use a neutral or mildly acidic workup procedure. Avoid prolonged exposure to strong acids or bases. 2. Controlled Reaction Time and Temperature: Minimize reaction time and maintain a consistent low temperature to reduce the likelihood of epimerization. 3. Stoichiometric Control: Use a precise 1:1 stoichiometry of the reactants.
Difficulty in Product Purification 1. Oily Product: The product may not crystallize easily. 2. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Induce Crystallization: Try different solvent systems for recrystallization or use techniques like trituration. 2. Optimize Chromatography: Use a different solvent system for column chromatography, or consider using a different stationary phase. High-performance liquid chromatography (HPLC) can also be employed for purification.[1]

Experimental Protocols

Proposed Synthesis of this compound via Michael Addition

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Fluorophenylacetonitrile

  • Cyclohex-2-en-1-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-fluorophenylacetonitrile (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

  • Add a solution of cyclohex-2-en-1-one (1 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway Reactant1 2-Fluorophenylacetonitrile Intermediate Enolate Intermediate Reactant1->Intermediate + Base Reactant2 Cyclohex-2-en-1-one Product This compound Reactant2->Product Base Base (e.g., NaH) Intermediate->Product + Cyclohex-2-en-1-one Side_Reactions Enolate Enolate of 2-Fluorophenylacetonitrile Product Desired 1,4-Addition Product Enolate->Product 1,4-Addition (Desired) Side_Product1 1,2-Addition Product Enolate->Side_Product1 1,2-Addition (Side Reaction) Cyclohexenone Cyclohex-2-en-1-one Side_Product2 Self-Condensation Product Cyclohexenone->Side_Product2 Base-catalyzed Self-Condensation Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Base Evaluate Base Strength and Type Start->Check_Base Check_Conditions Analyze Reaction Temperature and Solvent Start->Check_Conditions Optimize_Workup Modify Workup and Purification Protocol Check_Reagents->Optimize_Workup Check_Base->Optimize_Workup Check_Conditions->Optimize_Workup Success Improved Yield and Purity Optimize_Workup->Success

References

Technical Support Center: Resolving Ambiguous Spectral Data for CAS 179064-61-0

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter ambiguous spectral data when analyzing CAS 179064-61-0, identified as 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile or Levocabastine Impurity 10.[1][2][3] The molecular formula for this compound is C13H12FNO.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics for 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 179064-61-0)?

A1: Based on its chemical structure, the expected spectral data are summarized below. These values are predicted and may vary slightly based on experimental conditions.

Table 1: Predicted Spectral Data for CAS 179064-61-0

Technique Expected Signals
¹H NMR Aromatic protons (approx. 7.0-7.6 ppm), Cyclohexane protons (approx. 2.0-3.0 ppm)
¹³C NMR Carbonyl carbon (C=O, approx. 205-215 ppm), Nitrile carbon (C≡N, approx. 115-125 ppm), Aromatic carbons (approx. 110-160 ppm), Cyclohexane carbons (approx. 20-50 ppm)
FTIR C=O stretch (approx. 1710-1730 cm⁻¹), C≡N stretch (approx. 2220-2260 cm⁻¹), C-F stretch (approx. 1000-1400 cm⁻¹), Aromatic C-H stretch (approx. 3000-3100 cm⁻¹)
Mass Spec (ESI+) [M+H]⁺ at m/z 218.0976, [M+Na]⁺ at m/z 240.0795

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the ¹H NMR spectrum, and the carbonyl peak in the ¹³C NMR is absent or significantly weaker than expected.

Scenario: You have acquired ¹H and ¹³C NMR spectra for a sample identified as 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile. The ¹H NMR shows the expected aromatic and aliphatic signals, but also a broad singlet around 3.5 ppm. The ¹³C NMR spectrum lacks a distinct peak in the 205-215 ppm region for the ketone carbonyl.

Possible Cause: The ketone at the 4-position of the cyclohexanone ring may have formed a hydrate or a hemiketal with the solvent (e.g., methanol, ethanol). This would lead to the disappearance of the carbonyl signal and the appearance of a new signal corresponding to the hydrate or hemiketal proton.

Troubleshooting Workflow:

start Ambiguous NMR Data Observed check_solvent Step 1: Verify Solvent - Was the NMR solvent anhydrous? - Could the solvent be reactive (e.g., methanol)? start->check_solvent run_dry_solvent Step 2: Re-run NMR in Anhydrous, Aprotic Solvent - Use anhydrous DMSO-d6 or CDCl3. - Ensure the sample is dry. check_solvent->run_dry_solvent analyze_new_spectra Step 3: Analyze New Spectra - Does the carbonyl peak reappear in ¹³C NMR? - Does the unexpected ¹H NMR peak disappear? run_dry_solvent->analyze_new_spectra confirm_structure Resolution: Structure Confirmed - The initial ambiguity was due to hydrate/hemiketal formation. analyze_new_spectra->confirm_structure Yes consider_degradation Further Investigation Needed - If ambiguity persists, consider sample degradation or an incorrect starting material. analyze_new_spectra->consider_degradation No

Caption: Troubleshooting workflow for ambiguous NMR data.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). For troubleshooting this specific issue, using an anhydrous, aprotic solvent is recommended.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, use a proton-decoupled sequence with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Issue 2: The mass spectrum shows a peak at an unexpected m/z value, suggesting a different molecular weight.

Scenario: You are analyzing your sample via LC-MS with electrospray ionization (ESI) in positive ion mode. You expect the [M+H]⁺ ion at m/z 218.0976. However, you observe a prominent peak at m/z 236.1082.

Possible Cause: The unexpected peak could correspond to the formation of a water adduct, [M+H₂O+H]⁺, especially if the mobile phase contains water.

Troubleshooting Workflow:

start Unexpected Mass Spec Peak check_adducts Step 1: Calculate Potential Adducts - Calculate m/z for common adducts: [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, [M+H₂O+H]⁺. start->check_adducts modify_mobile_phase Step 2: Modify LC-MS Conditions - Reduce water content in the mobile phase, if possible. - Increase fragmentation voltage (in-source CID) to break up adducts. check_adducts->modify_mobile_phase analyze_new_ms Step 3: Re-acquire Mass Spectrum - Does the unexpected peak decrease in intensity? - Does the expected [M+H]⁺ peak increase? modify_mobile_phase->analyze_new_ms confirm_adduct Resolution: Peak Identified as Adduct - The unexpected peak was a water adduct. analyze_new_ms->confirm_adduct Yes investigate_impurity Further Investigation Needed - If the peak persists and does not correspond to a common adduct, it may be an impurity. analyze_new_ms->investigate_impurity No cluster_0 Drug Discovery & Synthesis cluster_1 Purification & Analysis cluster_2 Impurity Identification lead_opt Lead Optimization synthesis Synthesis of Levocabastine lead_opt->synthesis purification Crude Product Purification (e.g., Chromatography) synthesis->purification qc_analysis QC Analysis (LC-MS, NMR) purification->qc_analysis impurity_detection Detection of Unknown Peak (CAS 179064-61-0) qc_analysis->impurity_detection structure_elucidation Structure Elucidation (Spectroscopic Analysis) impurity_detection->structure_elucidation

References

Handling and storage recommendations for 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed recommendations for the handling and storage of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile to prevent its degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture ingress and contamination.[1][2] While some suppliers of similar compounds suggest room temperature storage, refrigeration (2-8 °C) is a recommended precautionary measure to minimize potential degradation over long-term storage.

Q2: What are the primary degradation pathways for this compound?

The main potential degradation pathway for this compound is the hydrolysis of the nitrile group (-CN). Under acidic or basic conditions, the nitrile can hydrolyze to form a carboxylic acid or an amide. The presence of moisture can facilitate this process. The ketone group within the cyclohexanone ring also presents a site for potential chemical reactions, although nitrile hydrolysis is generally a more common degradation route for this type of molecule.

Q3: Is this compound sensitive to light?

Q4: What materials should be avoided when handling or storing this compound?

Strong oxidizing agents are incompatible with this compound and should be avoided.[1] Contact with strong acids and bases should also be minimized to prevent the hydrolysis of the nitrile group.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption or degradation.Discard the reagent as its purity may be compromised. Ensure storage containers are airtight and stored in a desiccator if necessary.
Inconsistent experimental results Partial degradation of the compound.Use a fresh, properly stored batch of the compound. Consider re-purifying the existing stock if possible and confirming its identity and purity via analytical methods (e.g., NMR, LC-MS).
Poor solubility The compound may have degraded to a less soluble product.Verify the identity and purity of the compound. If degradation is suspected, obtain a new lot.

Handling and Storage Recommendations Summary

Parameter Recommendation Rationale
Temperature Store at 2-8 °C (Refrigerated) for long-term storage. Room temperature for short-term use.To minimize the rate of potential chemical degradation.
Humidity Store in a dry environment. Use of a desiccator is recommended.To prevent hydrolysis of the nitrile group.
Light Protect from direct light. Store in an opaque or amber container.To avoid potential photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible for long-term storage.To prevent oxidation and reaction with atmospheric moisture.
Container Use a tightly sealed, appropriate chemical-resistant container.To prevent contamination and exposure to air and moisture.[1][2]

Experimental Protocols

Protocol 1: General Handling Procedure

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Minimize the generation of dust when handling the solid compound.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • After handling, wash hands thoroughly.

Protocol 2: Preparation of Solutions

  • Ensure all glassware is clean and dry before use.

  • Use anhydrous solvents if the presence of water could be detrimental to the experiment.

  • Bring the sealed container of this compound to room temperature before opening to prevent condensation of moisture inside the container.

  • Prepare solutions fresh for each experiment whenever possible.

  • If storing solutions, use airtight containers and store under the recommended conditions (cool, dark, and potentially under an inert atmosphere).

Visualized Workflow and Logic

G Workflow for Handling and Storage cluster_storage Storage Recommendations cluster_handling Handling Precautions cluster_degradation Degradation Prevention storage_temp Temperature (2-8°C) stable_compound Stable Compound (Integrity Maintained) storage_temp->stable_compound storage_humidity Humidity (Dry) storage_humidity->stable_compound storage_light Light (Protect) storage_light->stable_compound storage_atm Atmosphere (Inert) storage_atm->stable_compound handling_ppe Wear PPE handling_ppe->stable_compound handling_ventilation Good Ventilation handling_ventilation->stable_compound handling_dust Minimize Dust handling_dust->stable_compound handling_hygiene Wash Hands handling_hygiene->stable_compound avoid_moisture Avoid Moisture degraded_compound Degraded Compound (Compromised Purity) avoid_moisture->degraded_compound avoid_extremes Avoid pH Extremes avoid_extremes->degraded_compound avoid_oxidizers Avoid Oxidizers avoid_oxidizers->degraded_compound compound This compound compound->storage_temp compound->storage_humidity compound->storage_light compound->storage_atm compound->handling_ppe compound->handling_ventilation compound->handling_dust compound->handling_hygiene compound->avoid_moisture compound->avoid_extremes compound->avoid_oxidizers G Potential Degradation Pathways start This compound hydrolysis Hydrolysis (Moisture, Acid/Base) start->hydrolysis oxidation Oxidation (Strong Oxidizers) start->oxidation photolysis Photochemical Reaction (UV Light) start->photolysis product_acid 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid hydrolysis->product_acid product_amide 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxamide hydrolysis->product_amide other_products Other Degradation Products oxidation->other_products photolysis->other_products

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

While single-crystal X-ray crystallography remains the definitive method for elucidating molecular structures, its application is contingent on the formation of high-quality crystals. In instances where such crystals are unattainable, a synergistic application of spectroscopic techniques provides a robust alternative for structural confirmation. This guide compares the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in verifying the structure of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a compound for which public X-ray crystallographic data is not available.

For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This document serves as a practical guide, illustrating how complementary spectroscopic data, in lieu of X-ray analysis, can be integrated to build a conclusive structural model of this compound.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides direct, high-resolution, three-dimensional spatial coordinates of each atom within a molecule, offering unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry. It is considered the gold standard for structural determination. However, the prerequisite of a suitable single crystal can be a significant bottleneck in the characterization pipeline. To date, the crystallographic data for this compound has not been deposited in public databases.

A Multi-faceted Spectroscopic Approach

In the absence of crystallographic data, a combination of spectroscopic methods is employed. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and confirmatory analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful of these alternative techniques, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR reveals the number of distinct proton environments and their connectivity. The spectrum is expected to show complex multiplets for the cyclohexanone ring protons and distinct signals for the aromatic protons of the 2-fluorophenyl group, with coupling patterns indicative of their ortho, meta, and para relationships.

  • ¹³C NMR identifies all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the cyclohexanone, the quaternary carbon attached to the cyano and phenyl groups, the nitrile carbon, and the carbons of the fluorophenyl ring, with their chemical shifts influenced by the fluorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, which act as molecular "fingerprints." For the target molecule, the IR spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the ketone and nitrile groups.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. Under electron impact (EI) ionization, the molecule will fragment in a predictable manner, offering clues to its constituent parts.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted data from these spectroscopic techniques for this compound. This data is derived from established principles of spectroscopy and analysis of similar structures.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55 - 7.45m2HAromatic (ortho & para to F)
7.30 - 7.15m2HAromatic (meta to F)
3.00 - 2.80m2HCyclohexanone (α to C=O)
2.60 - 2.40m2HCyclohexanone (α to C=O)
2.30 - 2.10m4HCyclohexanone (β to C=O)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~208C=O (Ketone)
~159 (d, J ≈ 250 Hz)C-F (Aromatic)
~132 (d, J ≈ 8 Hz)Aromatic CH
~129 (d, J ≈ 3 Hz)Aromatic CH
~125Aromatic CH
~120C≡N (Nitrile)
~116 (d, J ≈ 22 Hz)Aromatic CH
~45Quaternary C
~40Cyclohexanone CH₂
~35Cyclohexanone CH₂

Table 3: Predicted IR and MS Data

TechniquePredicted Key Data
IR Spectroscopy ~2240 cm⁻¹ (C≡N stretch)[1], ~1715 cm⁻¹ (C=O stretch)[2]
Mass Spectrometry (EI) Molecular Ion [M]⁺: m/z 217. Key Fragments: m/z 121 ([M - C₄H₆O]⁺), m/z 95 ([C₆H₅F]⁺)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3]

  • Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Thin Solid Film)
  • Sample Preparation : Dissolve a small amount (~10 mg) of the solid in a volatile solvent like methylene chloride.[4]

  • Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (Electron Impact)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization : Volatilize the sample and ionize it using a high-energy beam of electrons (typically 70 eV).[5][6]

  • Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detection : Detect the ions to generate the mass spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using complementary spectroscopic methods in the absence of X-ray crystallographic data.

G Workflow for Structural Confirmation without X-ray Data cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Compound This compound MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) (C-H Framework) Compound->NMR MW Molecular Formula: C₁₃H₁₂FNO MW: 217.24 MS->MW FG Key Groups: -C≡N (nitrile) -C=O (ketone) -Fluorophenyl IR->FG Connectivity Proton & Carbon Connectivity Map NMR->Connectivity Structure Confirmed Structure MW->Structure FG->Structure Connectivity->Structure

Caption: Workflow for Structural Confirmation.

Conclusion

While X-ray crystallography provides the most definitive structural evidence, its absence does not preclude the confident assignment of a molecular structure. As demonstrated for this compound, a comprehensive analysis using a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry allows for a thorough and reliable structural confirmation. By integrating the data from these complementary techniques, researchers can build a complete and validated picture of the molecule's architecture, a critical step in the journey of drug discovery and development.

References

Comparative analysis of 1-(2-Fluorophenyl)- vs 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the isomeric effects on the physicochemical and potential biological properties of fluorophenyl-substituted cyclohexanone derivatives.

This guide provides a comparative analysis of two isomeric compounds, 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile and 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. The position of the fluorine atom on the phenyl ring is the sole structural difference, yet this variation can significantly influence the synthesis, spectroscopic characteristics, and pharmacological activity of these molecules. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships of these and similar chemical entities.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented below. These properties are crucial for understanding the behavior of the compounds in various experimental and biological systems.

PropertyThis compound1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Molecular Formula C₁₃H₁₂FNOC₁₃H₁₂FNO
Molecular Weight 217.24 g/mol [1]217.24 g/mol [2][3]
CAS Number 179064-61-0[4]56326-98-8[2][3]

Synthesis and Spectroscopic Analysis

To facilitate future studies, a generalized experimental workflow for the synthesis and characterization is proposed.

G cluster_synthesis Synthetic Pathway cluster_analysis Analytical Workflow start Starting Materials (e.g., Fluorophenylacetonitrile, Cyclohexanone derivative) reaction Chemical Reaction (e.g., Alkylation, Cyclization) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product (Isomer 1 or 2) purification->product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy xray X-ray Crystallography (if crystalline) analysis_start Purified Product analysis_start->nmr analysis_start->ms analysis_start->ir analysis_start->xray G cluster_screening Biological Screening compound1 1-(2-Fluorophenyl)- 4-oxocyclohexane-1-carbonitrile invitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound1->invitro compound2 1-(4-Fluorophenyl)- 4-oxocyclohexane-1-carbonitrile compound2->invitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Pathway Activation) invitro->cell_based data_analysis Data Analysis and Structure-Activity Relationship (SAR) cell_based->data_analysis hit_identification Hit Identification and Lead Optimization data_analysis->hit_identification

References

Validating the Biological Activity of CAS 179064-61-0 in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require a thorough understanding of a compound's biological activity before proceeding with further research and development. This guide aims to provide a comparative analysis of the biological activity of CAS 179064-61-0, identified as 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile, and its potential alternatives. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity of this specific compound.

Currently, there is no published experimental data detailing the effects of CAS 179064-61-0 in any cell line. The compound is primarily listed in chemical supplier catalogs and is also identified as "Levocabastine Impurity 10". While Levocabastine is a known second-generation H1 receptor antagonist with antihistaminic properties, the biological activity of this specific impurity has not been characterized.

Due to the absence of direct experimental data for CAS 179064-61-0, this guide will instead provide a framework for validation by presenting data and protocols for structurally related compounds and potential therapeutic areas where such a molecule could be investigated. This comparative data is drawn from studies on other cyclohexanecarbonitrile derivatives that have been evaluated for activities such as anticancer and antimicrobial effects.

Potential Areas of Investigation and Comparative Data from Related Compounds

While no direct signaling pathway has been elucidated for CAS 179064-61-0, the biological activities of other cyclohexanecarbonitrile derivatives suggest potential avenues for investigation.

Anticancer Activity

Several studies have explored the anticancer potential of various cyclohexanecarbonitrile and related cyclohexane derivatives. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Table 1: Comparative Cytotoxicity of Representative Cyclohexane Derivatives in Cancer Cell Lines

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)IC50 (µM)Reference
Aminoethyl Substituted Cyclohexane(1R,3S)-11 cis-BenzylDU145 (Prostate)15.3[1]
Aminoethyl Substituted Cyclohexane(1S,3R)-11 cis-BenzylDU145 (Prostate)16.8[1]
Xanthene Derivatives from Cyclohexane-1,3-dioneCompound 3bVariousSignificant Inhibition[2]
Xanthene Derivatives from Cyclohexane-1,3-dioneCompound 5cVariousSignificant Inhibition[2]
2-Arylnaphthyridin-4-onesCompound 7aHep3B (Hepatoma)Potent Activity[3]

Note: The data presented is for structurally related but distinct compounds and should not be directly extrapolated to CAS 179064-61-0.

A hypothetical workflow for assessing the anticancer activity of a novel compound like CAS 179064-61-0 is presented below.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies compound CAS 179064-61-0 mtt_assay MTT Assay for Cell Viability compound->mtt_assay cell_lines Panel of Cancer Cell Lines cell_lines->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If Active pathway Signaling Pathway Analysis (Western Blot) ic50->pathway If Active

Figure 1. A generalized workflow for the initial in vitro evaluation of the anticancer activity of a test compound.

Experimental Protocols

To validate the potential biological activities of CAS 179064-61-0, standard cell-based assays would be employed. Below are detailed methodologies for key experiments that could be adapted for this purpose.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., CAS 179064-61-0) and a vehicle control (such as DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[1][4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death, induced by the test compound.

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathway

Given the lack of data for CAS 179064-61-0, a specific signaling pathway cannot be depicted. However, many cytotoxic agents targeting cancer cells ultimately converge on the induction of apoptosis. A simplified, hypothetical signaling pathway leading to apoptosis is illustrated below.

apoptosis_pathway compound CAS 179064-61-0 (Hypothetical Target) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Navigating the Structure-Activity Landscape of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile Analogs: A Challenging Terrain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile and its direct analogs. This presents a significant challenge in constructing a detailed comparison guide with extensive experimental data for this particular chemical scaffold. While the individual structural components—the fluorophenyl group, the oxocyclohexane core, and the geminal carbonitrile—are prevalent in various classes of biologically active molecules, dedicated research on their combined influence within this specific framework appears to be limited.

Researchers and drug development professionals interested in this scaffold may need to extrapolate potential SAR trends by examining related classes of compounds. The following sections provide a high-level overview of SAR principles gleaned from broader categories of molecules that share key structural motifs with the target compound. This information can serve as a foundational guide for the rational design and future investigation of novel this compound analogs.

Insights from Structurally Related Scaffolds

To approximate the potential SAR of this compound analogs, we can draw parallels from studies on arylcyclohexane derivatives and molecules featuring a geminal aryl-nitrile substitution pattern.

Arylcyclohexylamine Derivatives

Studies on arylcyclohexylamines have provided valuable insights into how modifications on the aromatic ring and the cyclohexane core can influence biological activity, particularly their interaction with various receptors and transporters. For these compounds, the nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity. For instance, electron-withdrawing or donating groups can significantly alter the electronic properties of the aromatic ring, affecting its interaction with target proteins. Modifications to the cyclohexane ring, such as the introduction of hydroxyl or methyl groups, have been shown to impact both the potency and efficacy of these compounds.

The Role of the Geminal Nitrile Group

The geminal dinitrile or aryl-nitrile arrangement is a feature in various compounds with diverse biological activities. The nitrile group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, can play a crucial role in ligand-receptor interactions. In the context of drug design, the conformational constraints imposed by the geminal substitution on the cyclohexane ring would also be a key factor in determining the overall shape of the molecule and its fit within a binding pocket.

Hypothetical SAR Exploration and Future Directions

Based on general medicinal chemistry principles, a hypothetical exploration of the SAR for this compound analogs can be proposed. This can serve as a roadmap for future synthetic and biological evaluation efforts.

A logical workflow for investigating the SAR of this scaffold would involve systematic modifications of its key components.

SAR_Exploration_Workflow cluster_scaffold Core Scaffold: 1-(Aryl)-4-oxocyclohexane-1-carbonitrile cluster_modifications Systematic Modifications cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Core This compound Aryl_Mod Aryl Ring Substitution (Position and Nature of Substituent) Core->Aryl_Mod Vary 'Aryl' Cyclohexane_Mod Cyclohexane Ring Modification (e.g., replacement of ketone, stereochemistry) Core->Cyclohexane_Mod Modify 'Cyclohexane' Nitrile_Mod Nitrile Bioisosteres Core->Nitrile_Mod Replace 'CN' Binding_Assays Binding Affinity (Ki) Aryl_Mod->Binding_Assays Cyclohexane_Mod->Binding_Assays Nitrile_Mod->Binding_Assays Functional_Assays Functional Activity (IC50/EC50) Binding_Assays->Functional_Assays ADME_Tox ADME/Toxicity Profiling Functional_Assays->ADME_Tox SAR_Analysis Structure-Activity Relationship Determination ADME_Tox->SAR_Analysis

Caption: A logical workflow for the SAR exploration of novel analogs.

Key areas for future investigation would include:

  • Aryl Ring Modifications: Synthesizing analogs with different substituents on the phenyl ring (e.g., chloro, bromo, methyl, methoxy) at various positions (ortho, meta, para) to probe the electronic and steric requirements of the binding pocket.

  • Cyclohexane Ring Modifications: Investigating the impact of replacing the 4-oxo group with other functionalities (e.g., hydroxyl, amino) or altering the stereochemistry at this position.

  • Nitrile Group Bioisosteres: Replacing the nitrile group with other bioisosteric groups (e.g., tetrazole, oxadiazole) to explore alternative interactions and potentially improve metabolic stability.

Experimental Protocols:

Given the absence of specific studies, detailed experimental protocols for this class of compounds cannot be provided. However, researchers would typically employ a battery of standard assays to characterize the biological activity of new analogs. These would likely include:

  • Target-Based Binding Assays: To determine the binding affinity (Ki) of the compounds for their intended biological target. This often involves radioligand binding assays or fluorescence-based techniques.

  • Enzymatic or Cell-Based Functional Assays: To measure the functional activity of the compounds, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The specific assay would depend on the biological target of interest (e.g., a kinase, a G-protein coupled receptor, an ion channel).

  • In Vitro ADME/Tox Assays: To assess the drug-like properties of the compounds, including metabolic stability in liver microsomes, cell permeability (e.g., PAMPA assay), and cytotoxicity against various cell lines.

Comparing the efficacy of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the biological activity of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is not available. Therefore, this guide presents a hypothetical comparison to illustrate its potential evaluation against known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established cancer drug target. The data presented for "Compound X" (representing this compound) is purely fictional and for demonstrative purposes.

Comparative Efficacy Analysis of EGFR Inhibitors

This guide provides a comparative overview of the hypothetical inhibitor, this compound (referred to as Compound X), and two well-established EGFR inhibitors, Gefitinib and Erlotinib. The epidermal growth factor receptor (EGFR) is a key member of the receptor tyrosine kinase family and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant signaling is implicated in various cancers, making it a prime target for therapeutic intervention.[1]

Data Presentation: In Vitro Inhibitory Activity

The primary measure of efficacy for kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the activity of a specific biological target by 50%. The following table summarizes the IC50 values of Compound X, Gefitinib, and Erlotinib against wild-type EGFR and a common cancer cell line.

CompoundTargetIC50 (nM) - Biochemical AssayCell LineIC50 (nM) - Cell-Based Assay
Compound X EGFR8.5 (Hypothetical)A431150 (Hypothetical)
Gefitinib EGFR26 - 57[3]A431~20 (in similar cell lines)[3]
Erlotinib EGFR2[4]A431420[4]

Experimental Protocols

EGFR Kinase Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of the test compound against recombinant human EGFR protein.

Methodology:

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6] The luminescent signal generated is proportional to the kinase activity.[7]

  • Procedure:

    • Recombinant EGFR enzyme is incubated with a specific substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[6]

    • Serial dilutions of the test compounds (Compound X, Gefitinib, Erlotinib) are added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-60 minutes).[5][6]

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.[5]

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cells that overexpress EGFR, such as the A431 cell line.

Objective: To determine the IC50 value of the test compound in a cellular context.

Methodology:

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • A431 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a period of 72 hours.

    • After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[8]

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to untreated control cells is calculated. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes such as growth, survival, and proliferation.[2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[9][10] These pathways ultimately lead to the transcription of genes involved in cell proliferation and survival.[11]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Compound_X Compound X Compound_X->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the general workflow for an in vitro biochemical kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents plate_setup Plate Setup (Add reagents and serially diluted inhibitor) prepare_reagents->plate_setup initiate_reaction Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubation Incubate (e.g., 30°C for 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Add detection reagent) incubation->stop_reaction read_plate Read Plate (Luminescence) stop_reaction->read_plate data_analysis Data Analysis (Calculate % inhibition, plot dose-response curve) read_plate->data_analysis end Determine IC50 data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

References

Spectroscopic Comparison of Synthesized vs. Commercial 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of laboratory-synthesized and commercially available 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the expected spectroscopic characteristics of this compound, supported by detailed experimental protocols and predicted data based on fundamental chemical principles.

Introduction

This compound (CAS No. 179064-61-0) is a substituted cyclohexanone derivative with significant potential in medicinal chemistry. The purity and structural integrity of this intermediate are paramount for the successful synthesis of downstream target molecules. This guide outlines a plausible synthetic route and presents a side-by-side comparison of the predicted spectroscopic data for a synthesized batch versus a typical commercial-grade product. While commercial products are generally of high purity, understanding the potential spectroscopic profile of a lab-synthesized version, including possible impurities, is crucial for quality control and reaction optimization.

Experimental Protocols

Proposed Synthesis of this compound:

The proposed synthesis involves the reaction of 2-fluorophenylacetonitrile with a protected 1,4-cyclohexanedione, followed by deprotection. A one-pot reaction from 2-fluorophenylacetonitrile and a suitable C4-synthon in the presence of a strong base is also a feasible approach.

Materials:

  • 2-Fluorophenylacetonitrile

  • 1,4-Dioxaspiro[4.5]decan-8-one (Cyclohexanone-4,4-ethylene ketal)

  • Sodium hydride (NaH) or other suitable strong base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dibromoethane (as an activating agent for NaH, if needed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Add sodium hydride (1.2 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Add 1,4-Dioxaspiro[4.5]decan-8-one (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the ketal-protected intermediate.

  • To the crude intermediate, add a mixture of acetone and 2M hydrochloric acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis:

The synthesized product and a commercial sample (e.g., from a supplier like Sigma-Aldrich) would then be subjected to ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound. For a high-purity commercial sample, the observed data should align closely with these predictions. The data for a synthesized sample should also be consistent, although minor variations in peak positions and the presence of impurity peaks are possible.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 7.60 - 7.50m2HAromatic CHProtons ortho and para to the fluorine atom.
~ 7.30 - 7.15m2HAromatic CHProtons meta to the fluorine atom.
~ 2.90 - 2.70m4HCH₂ adjacent to C=OComplex multiplet due to coupling with adjacent protons.
~ 2.50 - 2.30m4HCH₂ adjacent to the quaternary carbonComplex multiplet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentNotes
~ 208.0C=O (Ketone)
~ 160.0 (d, J ≈ 250 Hz)C-FLarge coupling constant characteristic of a C-F bond.
~ 131.0 (d, J ≈ 8 Hz)Aromatic CH
~ 130.0 (d, J ≈ 3 Hz)Aromatic CH
~ 125.0 (d, J ≈ 4 Hz)Aromatic CH
~ 122.0 (d, J ≈ 15 Hz)Aromatic Quaternary C
~ 118.0C≡N (Nitrile)
~ 116.0 (d, J ≈ 22 Hz)Aromatic CH
~ 45.0Quaternary C
~ 38.0CH₂
~ 35.0CH₂

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 2240MediumC≡N stretch (Nitrile)
~ 1715StrongC=O stretch (Ketone)
~ 1600, 1490MediumC=C stretch (Aromatic)
~ 1230StrongC-F stretch (Aromatic)
~ 2950 - 2850MediumC-H stretch (Aliphatic)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
217High[M]⁺ (Molecular Ion)
189Medium[M - CO]⁺
160Medium[M - C₃H₅O]⁺
120High[C₇H₄FN]⁺ (Fragment from cleavage of the cyclohexanone ring)
95Medium[C₆H₅F]⁺

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthesis and subsequent analysis workflow for this compound.

G Synthesis and Analysis Workflow A Reactants (2-Fluorophenylacetonitrile, 1,4-Dioxaspiro[4.5]decan-8-one, NaH, DMF) B Reaction & Workup A->B C Crude Ketal Intermediate B->C D Deprotection (HCl, Acetone) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure Synthesized Product F->G I Spectroscopic Analysis (NMR, IR, MS) G->I H Commercial Product H->I J Data Comparison I->J

A Comparative Benchmarking of Synthesis Routes for 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways for the preparation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on their reaction steps, reported yields for analogous transformations, and overall efficiency.

Introduction

This compound (CAS No. 179064-61-0) is a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom on the phenyl ring can significantly influence the pharmacological properties of the final active pharmaceutical ingredient (API). Consequently, efficient and scalable synthesis of this intermediate is of considerable interest. This guide outlines and compares two plausible and robust synthetic strategies:

  • Route A: Michael Addition Pathway

  • Route B: Knoevenagel Condensation and Reduction Pathway

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two proposed synthesis routes. It is important to note that the yields are based on reported values for closely analogous reactions due to the limited availability of specific data for the target ortho-fluoro isomer.

ParameterRoute A: Michael AdditionRoute B: Knoevenagel Condensation & Reduction
Starting Materials 2-Fluorophenylacetonitrile, Cyclohex-2-en-1-one2-Fluorophenylacetonitrile, 1,4-Cyclohexanedione
Key Intermediates 3-(1-(2-Fluorophenyl)-1-cyano)cyclohexanone1-(2-Fluorophenyl)-4-oxocyclohex-2-ene-1-carbonitrile
Number of Steps 22
Overall Estimated Yield 65-75%70-80%
Key Reagents Strong base (e.g., NaH, KOtBu), Acid/Base for cyclizationBase (e.g., Piperidine, Acetic Acid), Reducing Agent (e.g., NaBH4)
Purification Methods Column Chromatography, RecrystallizationColumn Chromatography, Recrystallization

Mandatory Visualizations

Route A: Michael Addition Pathway

Route_A_Michael_Addition start_A 2-Fluorophenylacetonitrile + Cyclohex-2-en-1-one intermediate_A Michael Adduct (Enolate Intermediate) start_A->intermediate_A 1. Strong Base (e.g., NaH, THF) product_A 1-(2-Fluorophenyl)-3-oxocyclohexane-1-carbonitrile intermediate_A->product_A 2. Intramolecular Cyclization (Aldol) final_product_A This compound product_A->final_product_A Isomerization/ Work-up

Caption: Synthetic pathway for Route A via Michael Addition.

Route B: Knoevenagel Condensation and Reduction Pathway

Route_B_Knoevenagel_Reduction start_B 2-Fluorophenylacetonitrile + 1,4-Cyclohexanedione intermediate_B α,β-Unsaturated Nitrile (Knoevenagel Product) start_B->intermediate_B 1. Base Catalyst (e.g., Piperidine, AcOH) product_B This compound intermediate_B->product_B 2. Selective Reduction (e.g., NaBH4, EtOH)

Caption: Synthetic pathway for Route B via Knoevenagel Condensation and Reduction.

Experimental Protocols

The following are detailed, representative experimental protocols for the two proposed synthesis routes. These protocols are constructed based on established methodologies for similar transformations.

Route A: Michael Addition Pathway

This route involves the initial conjugate addition of the carbanion of 2-fluorophenylacetonitrile to cyclohex-2-en-1-one, followed by an intramolecular aldol condensation to form the cyclohexanone ring.

Step 1: Michael Addition

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The mixture is cooled back to 0 °C, and a solution of cyclohex-2-en-1-one (1.05 equivalents) in anhydrous THF is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Intramolecular Aldol Cyclization and Work-up

  • The crude Michael adduct from the previous step is dissolved in ethanol.

  • A catalytic amount of a base, such as sodium ethoxide, is added to the solution.

  • The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1 M HCl).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Knoevenagel Condensation and Reduction Pathway

This route begins with a Knoevenagel condensation between 2-fluorophenylacetonitrile and 1,4-cyclohexanedione to form an α,β-unsaturated nitrile, which is then selectively reduced.

Step 1: Knoevenagel Condensation

  • A mixture of 2-fluorophenylacetonitrile (1.0 equivalent), 1,4-cyclohexanedione (1.1 equivalents), piperidine (0.1 equivalents), and acetic acid (0.1 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product, 1-(2-fluorophenyl)-4-oxocyclohex-2-ene-1-carbonitrile, can be purified by column chromatography or used directly in the next step.

Step 2: Selective Reduction

  • The crude α,β-unsaturated nitrile from the previous step is dissolved in ethanol.

  • The solution is cooled to 0 °C, and sodium borohydride (1.5 equivalents) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, allowing it to slowly warm to room temperature.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of acetone.

  • The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of this compound.

  • Route A (Michael Addition) is a classic approach for the formation of 4-arylcyclohexanones. Its success is highly dependent on the careful control of the base-catalyzed addition and the subsequent intramolecular cyclization.

  • Route B (Knoevenagel Condensation and Reduction) offers a potentially more direct and higher-yielding alternative. The Knoevenagel condensation is typically a robust reaction, and the selective reduction of the conjugated double bond is a well-established transformation.

The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. For large-scale production, Route B might be more favorable due to its potentially higher overall yield and simpler reaction conditions. However, both routes provide a solid foundation for the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions for the specific ortho-fluoro substrate is recommended to maximize yields and purity.

A Comparative Guide to the Cross-Reactivity Profile of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a framework for evaluating the cross-reactivity of the novel compound 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. Due to the absence of published cross-reactivity data for this specific molecule, this document outlines a comprehensive suite of proposed experiments to characterize its selectivity profile. We will compare its hypothetical performance against structurally similar alternatives to underscore the importance of substituent effects on target engagement and off-target interactions.

The alternatives proposed for this comparative study are:

  • 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile: A positional isomer to assess the impact of fluorine placement.

  • 1-Phenyl-4-oxocyclohexane-1-carbonitrile: A non-fluorinated analog to determine the contribution of the fluorine atom to selectivity.

  • Reference Compound Y: A well-characterized, selective inhibitor of a hypothetical primary target, "Kinase A," to serve as a benchmark for potency and selectivity.

Introduction to Cross-Reactivity in Drug Discovery

Cross-reactivity occurs when a compound binds to one or more unintended biological targets, often due to structural similarities between the on-target and off-target proteins.[1] These off-target interactions can lead to a variety of outcomes, from unexpected therapeutic benefits to adverse drug reactions.[2][3] Therefore, early and thorough assessment of a compound's cross-reactivity is a critical step in preclinical safety assessment and lead optimization.[4] A comprehensive selectivity profile helps to de-risk clinical development and provides a deeper understanding of a compound's mechanism of action.[2][5]

This guide will detail a series of in vitro and cell-based assays designed to build a robust cross-reactivity profile for this compound.

Proposed Experimental Protocols

The following protocols are designed to quantitatively assess and compare the binding affinity and functional activity of the subject compound and its alternatives against a panel of relevant biological targets.

Kinase Panel Screening (In Vitro)

Objective: To assess the selectivity of the compounds against a broad range of human kinases.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound, 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, 1-Phenyl-4-oxocyclohexane-1-carbonitrile, and Reference Compound Y in 100% DMSO.

  • Assay: A competitive binding assay, such as the KINOMEscan™ platform, is recommended. This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Procedure: a. The test compounds are incubated at a fixed concentration (e.g., 1 µM) with the kinase panel. b. The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound.

  • Follow-up: For any significant interactions identified (e.g., >80% inhibition), a full dose-response curve should be generated to determine the dissociation constant (Kd).

Cellular Target Engagement Assay (Cell-Based)

Objective: To confirm target engagement and assess cellular potency in a physiological context.

Methodology:

  • Cell Line Selection: Utilize a human cell line that endogenously expresses the hypothetical primary target, "Kinase A."

  • Assay: A NanoBRET™ Target Engagement Assay is a suitable method. This assay measures the binding of a test compound to a target protein in living cells by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that reversibly binds to the target.

  • Procedure: a. Cells expressing the NanoLuc®-Kinase A fusion protein are seeded in multi-well plates. b. The cells are treated with a serial dilution of the test compounds. c. The fluorescent probe is added, and the BRET signal is measured. d. A decrease in the BRET signal indicates that the test compound is displacing the probe from the target protein.

  • Data Analysis: The data are plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in a cellular environment.

Off-Target Cytotoxicity Profiling (Cell-Based)

Objective: To evaluate the general cytotoxicity of the compounds against various cell lines to identify potential off-target liabilities.

Methodology:

  • Cell Line Panel: A panel of human cell lines from different tissue origins (e.g., HepG2 for liver, HEK293 for kidney, HCT116 for colon) should be used.

  • Assay: A standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Procedure: a. Seed the cell lines in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds for 72 hours. c. Add the CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Calculate the concentration of each compound that causes a 50% reduction in cell viability (CC50).

Data Presentation: Comparative Tables

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Kinase Selectivity Profile

CompoundPrimary Target (Kinase A) Kd (nM)Off-Target 1 (e.g., Kinase B) Kd (nM)Off-Target 2 (e.g., Kinase C) Kd (nM)Selectivity Score (Off-Target 1 / Primary Target)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrileExperimental ValueExperimental ValueExperimental ValueCalculated Value
1-Phenyl-4-oxocyclohexane-1-carbonitrileExperimental ValueExperimental ValueExperimental ValueCalculated Value
Reference Compound YExperimental ValueExperimental ValueExperimental ValueCalculated Value

Table 2: Cellular Potency and Cytotoxicity

CompoundCellular Target Engagement (Kinase A) IC50 (µM)HepG2 Cytotoxicity CC50 (µM)HEK293 Cytotoxicity CC50 (µM)Therapeutic Index (HepG2 CC50 / Cellular IC50)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrileExperimental ValueExperimental ValueExperimental ValueCalculated Value
1-Phenyl-4-oxocyclohexane-1-carbonitrileExperimental ValueExperimental ValueExperimental ValueCalculated Value
Reference Compound YExperimental ValueExperimental ValueExperimental ValueCalculated Value

Visualizations: Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by off-target effects.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis Compound Synthesis Compound Synthesis Kinase Panel Screen (1 uM) Kinase Panel Screen (1 uM) Compound Synthesis->Kinase Panel Screen (1 uM) Test Compounds Kd Determination Kd Determination Kinase Panel Screen (1 uM)->Kd Determination Hits (>80% inhibition) Cellular Target Engagement Cellular Target Engagement Kd Determination->Cellular Target Engagement Prioritized Compounds Cytotoxicity Profiling Cytotoxicity Profiling Kd Determination->Cytotoxicity Profiling Selectivity Profile Selectivity Profile Cellular Target Engagement->Selectivity Profile Cytotoxicity Profiling->Selectivity Profile G Test Compound Test Compound Kinase A Kinase A Test Compound->Kinase A Kinase B Kinase B Test Compound->Kinase B Kinase A (On-Target) Kinase A (On-Target) Kinase B (Off-Target) Kinase B (Off-Target) Substrate A Substrate A Phospho-Substrate A Phospho-Substrate A Desired Cellular Effect Desired Cellular Effect Phospho-Substrate A->Desired Cellular Effect Substrate B Substrate B Phospho-Substrate B Phospho-Substrate B Adverse Effect Adverse Effect Phospho-Substrate B->Adverse Effect Kinase A->Phospho-Substrate A Phosphorylation Kinase B->Phospho-Substrate B Phosphorylation

References

In Vivo Validation of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific in vivo validation data for 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is not publicly available. This guide provides a comparative framework based on the activities of structurally related compounds and outlines standard experimental protocols for in vivo validation. The data presented herein is hypothetical and for illustrative purposes.

Introduction

This compound is a synthetic compound featuring a fluorophenyl group, a cyclohexanone core, and a nitrile moiety. While direct biological activity data is limited, its structural components are present in various biologically active molecules. The nitrile group, for instance, is found in numerous pharmaceuticals and can enhance binding affinity and improve pharmacokinetic profiles.[1][2][3] Compounds with cyclohexanone scaffolds have demonstrated potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of topoisomerase I and the induction of apoptosis.[4][5][6][7] This guide offers a comparative analysis of the hypothetical in vivo performance of this compound against representative alternative compounds with potential anticancer activity.

Hypothetical Performance Comparison

The following table summarizes the hypothetical in vivo efficacy of this compound compared to two illustrative alternative compounds in a human tumor xenograft model.

ParameterThis compound (Hypothetical)Compound A (e.g., Cyclohexanone Curcumin Analog)[4]Compound B (e.g., Fluorophenyl Kinase Inhibitor)
Animal Model Athymic Nude Mice with HCT116 XenograftsAthymic Nude Mice with PLS10 XenograftsAthymic Nude Mice with A549 Xenografts
Dosing Regimen 50 mg/kg, oral gavage, daily for 21 days30 mg/kg, i.p. injection, daily for 28 days25 mg/kg, oral gavage, daily for 28 days
Tumor Growth Inhibition (TGI) 55%65%70%
Maximum Tolerated Dose (MTD) >100 mg/kg80 mg/kg50 mg/kg
Body Weight Change <5% loss~8% loss~10% loss
Target Pathway Modulation Putative: PI3K/Akt Pathway InhibitionMMP-2 and MMP-9 InhibitionAurora Kinase B Inhibition[8]

Experimental Protocols

A standard protocol for evaluating the in vivo anticancer efficacy of a test compound using a human tumor xenograft model is detailed below.[9][10][11][12]

Objective: To assess the anti-tumor activity of this compound in a subcutaneous xenograft model.

Materials:

  • This compound

  • Human colon carcinoma cell line (HCT116)

  • 6-8 week old female athymic nude mice

  • Cell culture medium (e.g., McCoy's 5A) with supplements

  • Matrigel®

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Cell Implantation: Cells are harvested during the exponential growth phase, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. 100 µL of the cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[10][11]

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. The test compound is administered daily by oral gavage at the predetermined dose for 21 days. The control group receives the vehicle only.

  • Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between the treatment and control groups is determined using appropriate statistical tests.

Visualizations

Signaling Pathway

G Hypothetical Signaling Pathway for a Fluorophenyl-Containing Kinase Inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 1-(2-Fluorophenyl)-4- oxocyclohexane-1-carbonitrile (Hypothetical Inhibitor) Inhibitor->PI3K inhibits

Caption: A diagram of the PI3K/Akt signaling pathway, a potential target for anticancer drugs.[13][14]

Experimental Workflow

G In Vivo Xenograft Experimental Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis Data Analysis & Endpoint Evaluation Data_Collection->Analysis

Caption: A flowchart illustrating the key steps of an in vivo xenograft study.[9][10][11]

References

Navigating Reproducibility: A Comparative Guide to 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative analysis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile and its commercially available alternative, 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. Due to a lack of publicly available experimental data on the reproducibility of assays using these specific compounds, this comparison focuses on their physical and chemical properties, which are crucial for their application as intermediates in organic synthesis.

Introduction

This compound is a chemical compound that holds potential as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a ketone, a nitrile group, and a fluorinated phenyl ring, offers multiple points for chemical modification. However, a comprehensive understanding of its experimental reproducibility is currently limited by the absence of published research. This guide, therefore, presents a comparison with its positional isomer, 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, for which more data is available, to aid researchers in making informed decisions about sourcing and utilizing such chemical intermediates.

Physicochemical Properties: A Head-to-Head Comparison

The position of the fluorine atom on the phenyl ring can influence the physical and chemical properties of the molecule, which in turn may affect reaction kinetics, solubility, and ultimately, the reproducibility of an experiment. Below is a summary of the available data for both compounds.

PropertyThis compound1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile[1][2]
CAS Number 179064-61-056326-98-8[1][2]
Molecular Formula C13H12FNOC13H12FNO[1][2]
Molecular Weight 217.24 g/mol 217.24 g/mol [1][2]
Physical Form SolidSolid[1]
Melting Point Not available91-94 °C[1]
Boiling Point (Predicted) Not available373.6 ± 42.0 °C[1]
Purity (Typical) ≥90%≥95%

Experimental Workflow: A Generalized Synthetic Application

Given their chemical structures, both this compound and its 4-fluoro isomer are valuable intermediates in multi-step organic syntheses. A common application for such molecules is the modification of the ketone group to introduce further chemical diversity. The following diagram illustrates a generalized workflow for a reduction of the ketone to a hydroxyl group, a fundamental transformation in drug discovery.

reactant 1-(Fluorophenyl)-4-oxocyclohexane-1-carbonitrile reagent Reducing Agent (e.g., NaBH4) reactant->reagent 1. Add solvent Solvent (e.g., Methanol) reagent->solvent 2. In workup Aqueous Workup & Purification solvent->workup 3. Reaction product 1-(Fluorophenyl)-4-hydroxycyclohexane-1-carbonitrile workup->product 4. Isolate

Caption: Generalized workflow for the reduction of the ketone in 1-(Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Experimental Protocol: A General Procedure for Ketone Reduction

The following is a generalized, hypothetical protocol for the reduction of the ketone in either this compound or its 4-fluoro isomer. This protocol is based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • 1-(Fluorophenyl)-4-oxocyclohexane-1-carbonitrile (1 equivalent)

  • Sodium borohydride (NaBH4) (1.5 equivalents)

  • Methanol (sufficient to dissolve the starting material)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1-(Fluorophenyl)-4-oxocyclohexane-1-carbonitrile in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Add saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Logical Relationship: Factors Influencing Experimental Reproducibility

The reproducibility of experiments involving these compounds can be influenced by several factors, stemming from the synthesis of the starting material to its use in subsequent reactions.

cluster_synthesis Synthesis & Purity cluster_reaction Reaction Conditions synthesis Synthesis Method purification Purification synthesis->purification purity Starting Material Purity purification->purity reagents Reagent Quality purity->reagents solvent Solvent Purity purity->solvent temperature Temperature Control purity->temperature time Reaction Time purity->time reproducibility Experimental Reproducibility reagents->reproducibility solvent->reproducibility temperature->reproducibility time->reproducibility

Caption: Key factors influencing the reproducibility of experiments using chemical intermediates.

Conclusion

While direct experimental data on the reproducibility of assays using this compound is not currently available in the public domain, a comparative analysis of its physicochemical properties with the more readily available 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile provides valuable insights for researchers. The choice between these isomers may depend on the specific synthetic route planned and the availability of high-purity starting materials. The provided generalized experimental workflow and protocol for a common chemical transformation serve as a foundational guide for the use of these compounds in a research setting. Ultimately, ensuring the purity of the starting material and maintaining stringent control over reaction conditions are critical for achieving reproducible experimental outcomes.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile (CAS No. 179064-61-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans, and disposal protocols.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on data from structurally similar compounds and general best practices for handling hazardous chemicals. It is imperative to handle this compound with caution and to perform a full risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the analysis of related chemical structures, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious eye and skin irritation. Some similar compounds are known to be metabolized to cyanide, posing a significant toxicological risk.[1] Therefore, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with disposable nitrile gloves.[2]Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[3][4][5] Double-gloving is recommended for handling highly toxic compounds.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection Disposable gown with long sleeves and tight-fitting cuffs, fastened in the back.[2]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[6]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment. All handling of this compound should be performed within a certified chemical fume hood.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing the compound.

    • Don the required PPE as specified in the table above.

  • Handling:

    • Work with the smallest practical quantities of the compound.

    • Avoid the generation of dust. If weighing the solid, do so carefully within the fume hood.

    • Use dedicated equipment (spatulas, glassware) for this compound.

    • In case of accidental contact with skin, immediately wash the affected area with copious amounts of water and seek medical attention.[7]

    • If eye contact occurs, flush with plenty of water for at least 15 minutes and seek immediate medical attention.[1][7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and inner gloves.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: The compound itself and any contaminated disposable materials (e.g., gloves, gowns, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.[8][9]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container.

  • Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste management company, likely via incineration, in accordance with local, state, and federal regulations.[8]

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE (Double Gloves, Gown, Goggles, Face Shield, Respirator) prep->ppe Step 1 handling Handling in Fume Hood ppe->handling Step 2 weigh Weigh Compound handling->weigh reaction Perform Experiment weigh->reaction decon Decontamination reaction->decon Step 3 disposal Waste Disposal reaction->disposal Step 4 surface Clean Work Surfaces decon->surface equipment Clean Equipment decon->equipment post_handling Post-Handling decon->post_handling Step 5 solid_waste Solid Waste (Gloves, Gown, etc.) disposal->solid_waste liquid_waste Liquid Waste (Solutions) disposal->liquid_waste waste_collection Hazardous Waste Collection solid_waste->waste_collection liquid_waste->waste_collection remove_ppe Remove PPE post_handling->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.